NSC727447
説明
The exact mass of the compound 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727447. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9(13)8-6-4-2-1-3-5-7(6)14-10(8)12/h1-5,12H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULYZYNTDPUEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388186 | |
| Record name | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-12-5 | |
| Record name | 40106-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of the SHP2 Inhibitor NSC-87877
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of the mechanism of action of NSC-87877, a potent inhibitor of the Src homology region 2 domain-containing phosphatase 1 (SHP1) and 2 (SHP2). While the initial inquiry concerned NSC727447, extensive database searches yielded no direct information for this compound. However, the closely numbered and well-characterized SHP2 inhibitor, NSC-87877, is presented here as a relevant and informative substitute. This document outlines the core inhibitory actions, impact on cellular signaling, and methodologies for its study, offering a comprehensive resource for researchers in oncology and related fields.
Core Mechanism of Action: Targeting the SHP2 Phosphatase
NSC-87877 is a cell-permeable small molecule that functions as a competitive inhibitor of SHP1 and SHP2 protein tyrosine phosphatases (PTPs).[1][2] Its primary mechanism involves binding to the catalytic site of these enzymes, thereby preventing the dephosphorylation of their target substrates.[3] This inhibition has significant downstream consequences on multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation.
SHP2 is a key signaling node that integrates and transduces signals from various receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[4][5] In its active state, SHP2 typically promotes cell growth and survival by activating the RAS/MAPK and PI3K/AKT signaling cascades.[6][7] By blocking SHP2's phosphatase activity, NSC-87877 effectively dampens these pro-oncogenic signals.
Quantitative Data Summary
The inhibitory activity of NSC-87877 against various phosphatases and its effects on cancer cell lines have been quantified in several studies. The following tables summarize these key findings.
Table 1: In Vitro Inhibitory Activity of NSC-87877
| Target Phosphatase | IC50 (μM) |
| SHP2 | 0.318[2][8] |
| SHP1 | 0.355[2][8] |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
Table 2: Cellular Activity of NSC-87877 in Neuroblastoma (NB) Cell Lines
| Cell Line | Apoptotic IC50 (μM) after 5 days |
| IMR32 | 1.84[8] |
| SK-N-SH | 6.35[8] |
| NB-19 | 8.69[8] |
| SMS-KCN | 12.6[8] |
| SH-SY5Y | 15.7[8] |
| JF | 15.8[8] |
| CHLA-225 | 19.0[8] |
Signaling Pathways Modulated by NSC-87877
NSC-87877's inhibition of SHP2 leads to the modulation of several critical signaling pathways implicated in cancer.
RAS/MAPK Pathway
SHP2 is a crucial activator of the RAS/MAPK pathway downstream of growth factor receptor stimulation. By dephosphorylating specific regulatory proteins, SHP2 facilitates the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. NSC-87877 has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells, demonstrating its ability to suppress this key proliferative pathway.[1]
Caption: SHP2 activation downstream of RTKs and its inhibition by NSC-87877.
PI3K/AKT Pathway
SHP2 can also influence the PI3K/AKT pathway, which is critical for cell survival and proliferation. In some contexts, SHP2 promotes the activation of this pathway.[7] Inhibition of SHP2 by NSC-87877 can therefore lead to decreased AKT signaling, contributing to its anti-cancer effects. In breast cancer cells, SHP2 has been shown to regulate Cyclin D1 stability through the PI3K/AKT/GSK3β signaling pathway.[7]
Caption: SHP2-mediated regulation of the PI3K/AKT/GSK3β pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SHP2 inhibition. Below are outlines for key in vitro and cellular assays.
In Vitro SHP2 Phosphatase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2.
-
Principle: The assay quantifies the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme. The amount of product generated is measured, and the inhibition is calculated relative to a control without the inhibitor.
-
Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
NSC-87877 or other test compounds
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of NSC-87877 in the assay buffer.
-
Add the SHP2 enzyme to the wells of the microplate.
-
Add the diluted NSC-87877 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Monitor the fluorescence signal (Excitation/Emission ~358/450 nm for DiFMUP) over time using a plate reader.
-
Calculate the reaction rate (slope of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]
-
Cellular Erk1/2 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block the activation of the MAPK pathway in a cellular context.
-
Principle: The level of phosphorylated Erk1/2 (p-Erk1/2) is measured in cells following stimulation with a growth factor in the presence or absence of the inhibitor. A reduction in p-Erk1/2 levels indicates inhibition of the upstream signaling pathway.
-
Materials:
-
Cell line (e.g., HEK293, MDA-MB-468)
-
Cell culture medium and supplements
-
Growth factor (e.g., Epidermal Growth Factor - EGF)
-
NSC-87877 or other test compounds
-
Lysis buffer
-
Antibodies: anti-p-Erk1/2, anti-total Erk1/2, and appropriate secondary antibodies
-
Western blotting or ELISA equipment
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of NSC-87877 for a specified time (e.g., 1-3 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-Erk1/2 and total Erk1/2 using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the p-Erk1/2 signal to the total Erk1/2 signal.
-
Calculate the percentage of inhibition of Erk1/2 phosphorylation relative to the stimulated control without the inhibitor.[1]
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: The metabolic activity or the number of viable cells is measured after a defined period of treatment with the inhibitor.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
NSC-87877 or other test compounds
-
Reagents for viability/proliferation measurement (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well microplates
-
Absorbance or luminescence plate reader
-
-
Procedure:
-
Seed a known number of cells into the wells of a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of NSC-87877. Include a vehicle-only control.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Add the viability/proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1]
-
Conclusion
NSC-87877 is a valuable tool compound for studying the roles of SHP1 and SHP2 in cellular signaling and disease. Its ability to potently inhibit these phosphatases and consequently disrupt key oncogenic pathways like the RAS/MAPK and PI3K/AKT cascades underscores the therapeutic potential of targeting SHP2 in cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of SHP2 inhibition and to explore the development of more selective and potent inhibitors for clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NSC727447: A Technical Guide to a Novel Allosteric Inhibitor of HIV Ribonuclease H
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC727447, a vinylogous urea identified as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, has emerged as a significant inhibitor of the ribonuclease H (RNase H) activity associated with HIV-1 and HIV-2 reverse transcriptase (RT).[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound. Its unique allosteric binding site and mechanism of action distinguish it from traditional active-site, metal-chelating inhibitors, presenting a novel avenue for antiretroviral drug development.
Chemical Structure and Properties
This compound is a moderately potent inhibitor of HIV-1 and HIV-2 RNase H.[2] Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | [1] |
| Molecular Formula | C10H14N2OS | Inferred from Structure |
| Molecular Weight | 210.3 g/mol | Inferred from Formula |
| CAS Number | 40106-12-5 | N/A |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in DMSO | [3] |
| IC50 (HIV-1 RNase H) | 2.0 µM | [3] |
| IC50 (HIV-2 RNase H) | 2.5 µM | [3] |
| IC50 (E. coli RNase H) | 100 µM | [3] |
| IC50 (Human RNase H) | 10.6 µM | [3] |
Mechanism of Action: Allosteric Inhibition of RNase H
This compound functions as a non-competitive inhibitor of the RNase H activity of HIV reverse transcriptase. Unlike many RNase H inhibitors that chelate the divalent metal ions in the enzyme's active site, this compound binds to an allosteric site.[1]
Protein footprinting and site-directed mutagenesis studies have revealed that this compound interacts with the thumb subdomain of the p51 subunit of reverse transcriptase.[1][4] This binding is believed to induce a conformational change that affects the RNase H primer grip in the p66 subunit, thereby inhibiting its enzymatic activity.[1] A Yonetani-Theorell analysis demonstrated that the binding of this compound and the active-site inhibitor β-thujaplicinol are mutually exclusive, further supporting a distinct binding site for this compound.[1][2]
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
High-Throughput Screening for RNase H Inhibition
The identification of this compound was the result of a high-throughput screening of the National Cancer Institute's chemical libraries.[2]
Methodology: A robotic screening platform was utilized to test a large library of compounds for their ability to inhibit the RNase H activity of HIV-1 reverse transcriptase. Primary hits from this screen were then subjected to a series of counterscreens to assess their selectivity. This involved testing the compounds against HIV-2 RNase H, as well as E. coli and human RNase H, to identify compounds with specific activity against the viral enzyme.[2]
Yonetani-Theorell Analysis
To determine the relationship between this compound and active-site inhibitors, a Yonetani-Theorell analysis was performed.[2]
Methodology: The rate of RNase H cleavage was measured in the presence of a fixed concentration of the active-site inhibitor β-thujaplicinol and varying concentrations of this compound. The inverse of the reaction rate was then plotted against the concentration of this compound. This was repeated for several concentrations of β-thujaplicinol. The resulting parallel lines on the plot indicated that the two inhibitors are mutually exclusive in their binding to the enzyme, confirming that this compound does not bind to the active site.[2]
Mass Spectrometric Protein Footprinting
The binding site of this compound on the reverse transcriptase enzyme was mapped using mass spectrometric protein footprinting.[1]
Methodology: This technique involves probing the solvent accessibility of amino acid residues in the presence and absence of the inhibitor. Changes in the modification pattern of specific residues upon ligand binding indicate their involvement in the binding site. For this compound, this method identified residues in the thumb subdomain of the p51 subunit as being affected by its binding.[1]
Conclusion
This compound represents a promising class of vinylogous urea inhibitors that target the RNase H activity of HIV reverse transcriptase through a novel allosteric mechanism. Its distinct binding site offers the potential for combination therapies with existing active-site inhibitors and provides a new scaffold for the development of more potent and selective antiretroviral agents. Further research into the structure-activity relationships of this compound class could lead to the design of next-generation drugs for the treatment of HIV/AIDS.
References
- 1. Vinylogous ureas as a novel class of inhibitors of reverse transcriptase-associated ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinylogous Ureas as a Novel Class of Inhibitors of Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
In Vitro Activity of NSC727447 Against HIV RNase H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the compound NSC727447 against the Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). The document details its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Inhibitory Activity
This compound has been identified as a modestly potent inhibitor of HIV-1 RNase H activity. The following table summarizes the reported quantitative data for its in vitro efficacy.
| Compound | Target Enzyme | IC50 (μM) | Notes |
| This compound | HIV-1 RT RNase H | 2.0 | Also inhibits HIV-2 RT RNase H with an IC50 of 3.2 μM.[1] |
| This compound | Y501Bp-Phe mutant HIV-1 RT RNase H | 196.7 | The Y501Bp-Phe mutation confers resistance to this compound.[2] |
| This compound | T473C mutant HIV-1 RT RNase H | ~0.04 | The T473C mutation increases sensitivity to this compound by 50-fold.[2] |
Mechanism of Action
This compound is an allosteric inhibitor of HIV-1 RNase H.[1] Unlike active site inhibitors that chelate the two divalent metal ions (typically Mg2+) required for catalysis, this compound binds to a distinct site on the enzyme.[1] Studies involving protein footprinting and mutagenesis have indicated that vinylogous ureas, the class of compounds to which this compound belongs, interact with residues in the p51 thumb subdomain of the RT, at the interface with the p66 RNase H domain.[3] This binding is unaffected by the presence of the substrate, further supporting an allosteric mechanism.[1]
The following diagram illustrates the proposed allosteric inhibition mechanism of this compound.
Caption: Proposed allosteric inhibition of HIV RNase H by this compound.
Experimental Protocols
The in vitro activity of this compound against HIV RNase H can be determined using a variety of established assays. The following is a generalized protocol synthesized from common methodologies reported in the literature.
In Vitro HIV-1 RNase H Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a radiolabeled or fluorescently labeled RNA/DNA hybrid substrate by recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
RNA/DNA hybrid substrate (e.g., 5'-radiolabeled RNA hybridized to a complementary DNA strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Polyacrylamide gel (e.g., 12-20%) containing 8 M urea
-
TBE Buffer (Tris-borate-EDTA)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, the desired concentration of this compound (or DMSO for control), and recombinant HIV-1 RT.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the RNA/DNA hybrid substrate to the reaction mixture to initiate the RNase H cleavage reaction.
-
Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding an equal volume of the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the dye fronts have migrated an appropriate distance.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the amount of cleaved and uncleaved substrate in each lane.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for the in vitro HIV RNase H inhibition assay.
Caption: Experimental workflow for in vitro HIV RNase H inhibition assay.
References
- 1. HIV ribonuclease H: continuing the search for small molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NSC727447: A Novel Allosteric Inhibitor of HIV Ribonuclease H
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of NSC727447, a vinylogous urea identified as a novel, allosteric inhibitor of the ribonuclease H (RNase H) activity of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows. This compound represents a promising scaffold for the development of a new class of antiretroviral drugs that target a distinct enzymatic function of HIV RT, offering a potential avenue to overcome resistance to existing therapies.
Introduction to this compound
This compound, chemically identified as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, emerged from high-throughput screening of the National Cancer Institute (NCI) chemical libraries. It is a member of the vinylogous urea class of compounds and has been shown to specifically inhibit the RNase H activity of both HIV-1 and HIV-2 RT. The RNase H function of RT is critical for the degradation of the viral RNA template during reverse transcription, a crucial step in the HIV life cycle. Unlike many other RNase H inhibitors that chelate divalent metal ions at the active site, this compound employs a unique allosteric mechanism of inhibition.
Quantitative Data Summary
The inhibitory activity of this compound against HIV-1 RNase H has been quantified through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (µM) | Reference |
| This compound | HIV-1 RT RNase H | ~30 | (Source 5) |
| This compound | HIV-1 RT RNase H | 4.0 | (Source 5) |
Note: The variability in IC50 values may be attributed to differences in experimental assay conditions.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of HIV-1 RNase H. Its mechanism is distinct from active-site inhibitors as it does not chelate the divalent metal ions essential for catalysis.
Binding Site: Mass spectrometric protein footprinting has identified the binding site of this compound within the thumb subdomain of the p51 subunit of HIV-1 RT. Specifically, the compound interacts with residues in helix I of the p51 thumb.
Inhibitory Action: By binding to this allosteric pocket, this compound is thought to induce conformational changes that affect the p66 RNase H primer grip. This interference with the primer grip disrupts the proper positioning of the RNA/DNA hybrid substrate, thereby inhibiting the cleavage of the RNA strand.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
HIV-1 RNase H Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against HIV-1 RNase H.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (dissolved in DMSO)
-
RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA annealed to a complementary DNA strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, a fixed concentration of HIV-1 RT (e.g., 50 nM), and the desired concentration of this compound or DMSO (for control).
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate (e.g., 20 nM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the cleaved RNA fragments from the intact substrate.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the band intensities using a phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Mass Spectrometric Protein Footprinting
This protocol provides a general workflow for identifying the binding site of this compound on HIV-1 RT using mass spectrometry-based protein footprinting.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Footprinting reagent (e.g., hydroxyl radicals generated by fast photochemical oxidation of proteins - FPOP)
-
Quenching solution (e.g., methionine)
-
Denaturation and reduction buffer (e.g., 6 M guanidine-HCl, 10 mM DTT)
-
Alkylation reagent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Complex Formation: Incubate HIV-1 RT with a molar excess of this compound to ensure binding saturation. A control sample with HIV-1 RT and DMSO should be prepared in parallel.
-
Footprinting: Expose both the this compound-bound and unbound HIV-1 RT samples to the footprinting reagent for a very short duration (milliseconds) to label solvent-accessible amino acid side chains.
-
Quenching: Immediately stop the labeling reaction by adding a quenching solution.
-
Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds, and then alkylate the free cysteines to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides and the sites of modification.
-
Data Analysis: Compare the modification patterns of the this compound-bound and unbound samples. Regions of the protein that show a significant decrease in modification in the presence of this compound are identified as part of the binding site or are conformationally protected upon ligand binding.
In Vivo Efficacy and Clinical Trial Status
Based on a comprehensive review of publicly available scientific literature and clinical trial registries, there is no information on in vivo efficacy studies or human clinical trials of this compound. The research on this compound appears to be in the preclinical, discovery phase, focusing on its in vitro characterization and mechanism of action.
Conclusion and Future Directions
This compound is a valuable lead compound in the pursuit of novel antiretroviral therapies. Its unique allosteric mechanism of action against HIV RNase H presents a significant opportunity to develop drugs that are effective against HIV strains resistant to current therapeutic regimens. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the vinylogous urea scaffold. Furthermore, evaluation of the compound's antiviral activity in cell-based assays and subsequent in vivo studies will be critical to assess its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of antiretroviral drug discovery.
Preliminary Efficacy of NSC727447 as a Ribonuclease H Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary findings on the efficacy and mechanism of action of NSC727447, a novel inhibitor of Ribonuclease H (RNase H). The information presented is based on initial high-throughput screening and subsequent mechanistic studies.
Compound Identification
This compound has been identified as the vinylogous urea 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.[1] It was discovered through high-throughput screening of the National Cancer Institute's libraries of synthetic and natural compounds.[1]
Efficacy Data
Preliminary studies have established this compound as an inhibitor of the ribonuclease H activity associated with HIV-1 and HIV-2 reverse transcriptase (RT).[1] While specific quantitative data on its efficacy, such as IC50 values, were not detailed in the available abstracts, its activity has been characterized through mechanistic studies. The compound was less effective at inhibiting the DNA polymerase and pyrophosphorolysis activities of HIV-1 RT.[1]
Table 1: Summary of this compound's Inhibitory Activity
| Target Enzyme/Activity | Organism/Virus | Efficacy |
| Ribonuclease H (RNase H) | HIV-1, HIV-2 | Inhibitor |
| DNA Polymerase | HIV-1 | Less Sensitive to Inhibition |
| Pyrophosphorolysis | HIV-1 | Less Sensitive to Inhibition |
Experimental Protocols
The following experimental approaches were utilized in the preliminary assessment of this compound:
-
High-Throughput Screening: this compound was identified from the National Cancer Institute's compound libraries through a high-throughput screening campaign designed to find inhibitors of HIV-1 and HIV-2 reverse transcriptase-associated RNase H activity.[1]
-
Yonetani-Theorell Analysis: This method was employed to investigate the interaction between this compound and the RNase H domain. The analysis demonstrated that this compound and the active-site hydroxytropolone inhibitor, β-thujaplicinol, are mutually exclusive in their binding to the RNase H domain, suggesting different binding modes or sites.[1]
-
Mass Spectrometric Protein Footprinting: This technique was used to identify the binding site of this compound on the reverse transcriptase enzyme. The results indicated that residues Cys280 and Lys281 in helix I of the p51 thumb subdomain were affected by the binding of this compound.[1] Protein footprinting also suggested that the compound occupies a similar region in the p66 thumb subdomain.[1]
-
Site-Directed Mutagenesis: To further elucidate the mechanism of action, site-directed mutagenesis was performed using reconstituted p66/p51 heterodimers with natural or non-natural amino acid substitutions. These experiments revealed that alterations to the p66 RNase H primer grip significantly impacted the inhibitor's sensitivity.[1]
Mechanism of Action
This compound represents a novel class of RNase H inhibitors that do not function by chelating the divalent metals in the enzyme's active site.[1] Instead, it acts as an antagonist by binding to a distinct site.
The proposed mechanism of action involves the binding of this compound to the thumb subdomain of the p51 subunit of HIV-1 reverse transcriptase, specifically affecting residues Cys280 and Lys281.[1] This interaction is believed to interfere with the function of the p66 RNase H primer grip, which is crucial for the catalytic activity of the enzyme.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound as an allosteric inhibitor of HIV-1 RNase H.
Summary and Future Directions
This compound has been identified as a promising novel inhibitor of HIV-1 and HIV-2 RNase H. Its unique mechanism of action, which does not involve active site metal chelation, presents a new avenue for the development of antiretroviral therapies.[1] Further preclinical studies are warranted to quantify its efficacy in cell-based assays and in vivo models, and to explore its potential for combination therapy with other antiretroviral agents. The insights gained from the initial mechanistic studies provide a strong foundation for the rational design of more potent analogs.
References
The Allosteric Binding Site of NSC727447 on HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of the vinylogous urea compound NSC727447 on Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This compound is an allosteric inhibitor of the ribonuclease H (RNase H) activity of HIV-1 RT, a critical function for viral replication. This document summarizes key quantitative data, outlines experimental methodologies used to characterize the binding site, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound inhibits the RNase H activity of HIV-1 RT by binding to a novel allosteric site located in the thumb subdomain of the p51 subunit. This binding event is distinct from the RNase H active site, which resides on the p66 subunit. The interaction of this compound with the p51 thumb is believed to induce conformational changes that alter the geometry of the RNase H active site, thereby inhibiting its function. Key residues within the p51 thumb, particularly Cys-280 and Lys-281, have been identified as crucial for the binding of this inhibitor.
Quantitative Data: Inhibition of HIV-1 RT RNase H Activity
The inhibitory potency of this compound and its analogs has been evaluated through biochemical assays. The following table summarizes the 50% inhibitory concentrations (IC50) for this compound (referred to as compound 1 in the cited literature) and a related potent analog against the RNase H activity of wild-type HIV-1 RT.
| Compound | Structure | IC50 (µM) for HIV-1 RT RNase H |
| This compound (Compound 1) | Vinylogous urea | 6.6[1] |
| Compound 16 | Cyclized vinylogous urea analog | 0.86 |
Binding Site Localization and Key Interacting Residues
The binding site of this compound has been mapped to the thumb subdomain of the p51 subunit of HIV-1 RT. This localization was determined through a combination of protein footprinting, mass spectrometry, and site-directed mutagenesis studies.[2]
Key Findings:
-
Allosteric Inhibition: this compound acts as an allosteric inhibitor, meaning it binds to a site distant from the enzyme's active site to modulate its activity.[2]
-
p51 Thumb Subdomain: The binding site is situated on the non-catalytic p51 subunit, specifically within its thumb region.[2]
-
Critical Residues: Protein footprinting and mass spectrometry initially implicated residues Cys-280 and Lys-281 in α-helix I of the p51 thumb as being involved in inhibitor binding.[2]
-
Mutagenesis Confirmation: Subsequent site-directed mutagenesis studies confirmed the importance of this region. Alanine scanning mutagenesis of residues between Lys-275 and Thr-286 in the p51 subunit showed that substitutions at and around Cys-280 significantly reduced the sensitivity of the enzyme to this compound.[2] For instance, any substitution at position Cys-280 resulted in an approximately 45-fold decrease in sensitivity to the inhibitor.[2]
-
No Interaction with the Active Site: The allosteric nature of the inhibition is further supported by the finding that mutant enzymes resistant to this compound retained their sensitivity to inhibitors that directly target the RNase H active site by chelating divalent metals.[2]
Experimental Methodologies
The characterization of the this compound binding site involved several key experimental techniques. While detailed, step-by-step protocols for the specific experiments with this compound are not publicly available, the following sections describe the general principles and methodologies based on the published literature.
RNase H Inhibition Assay
The inhibitory activity of this compound on HIV-1 RT RNase H was quantified using a polymerase-independent RNase H cleavage assay.
Principle: This assay utilizes a hybrid substrate composed of a fluorescein-labeled RNA strand annealed to a Dabcyl-labeled DNA strand. In its intact state, the proximity of the Dabcyl quencher to the fluorescein fluorophore results in the quenching of the fluorescent signal. Upon cleavage of the RNA strand by the RNase H activity of RT, the fluorescein-labeled fragments are released, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
General Protocol:
-
Substrate Preparation: A fluorescein-labeled RNA oligonucleotide is annealed to a complementary Dabcyl-labeled DNA oligonucleotide to form the RNA/DNA hybrid substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.
-
Inhibitor Incubation: Purified HIV-1 RT is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reaction Initiation: The RNase H reaction is initiated by the addition of the RNA/DNA hybrid substrate.
-
Fluorescence Monitoring: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Protein Footprinting and Mass Spectrometry
This technique was employed to identify the regions of HIV-1 RT that are protected from chemical modification upon binding of this compound, thus revealing the binding site.
Principle: The protein-inhibitor complex is subjected to a chemical modification agent that reacts with solvent-accessible amino acid side chains. The inhibitor will "protect" the residues at its binding site from this modification. By comparing the modification pattern of the protein in the presence and absence of the inhibitor using mass spectrometry, the protected regions can be identified.
General Workflow:
-
Complex Formation: Purified HIV-1 RT is incubated with this compound to allow for complex formation. A control sample without the inhibitor is also prepared.
-
Chemical Modification: A chemical modification reagent (e.g., a reagent that modifies cysteine or lysine residues) is added to both the complex and the control samples.
-
Proteolytic Digestion: The modified proteins are then digested into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixtures are analyzed by mass spectrometry (e.g., LC-MS/MS).
-
Data Comparison: The mass spectra from the inhibitor-treated and control samples are compared to identify peptides with differential modification patterns. Peptides that are less modified in the presence of the inhibitor correspond to the binding site.
Site-Directed Mutagenesis
To confirm the functional importance of the residues identified by protein footprinting, site-directed mutagenesis was used to create mutant versions of HIV-1 RT with specific amino acid substitutions in the p51 thumb subdomain.
Principle: This technique involves altering the DNA sequence of the gene encoding the p51 subunit to replace specific amino acids with others (e.g., alanine). The resulting mutant proteins are then expressed, purified, and tested for their sensitivity to the inhibitor in the RNase H assay. A significant change in the IC50 value for a mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is important for inhibitor binding or the conformational changes that lead to inhibition.
General Protocol:
-
Mutagenesis: The desired mutations are introduced into the plasmid DNA encoding the p51 subunit of HIV-1 RT using a commercially available site-directed mutagenesis kit (e.g., QuikChange).
-
Expression and Purification: The wild-type and mutant HIV-1 RT heterodimers (p66/p51) are expressed in a suitable expression system (e.g., E. coli) and purified using chromatography techniques.
-
Enzyme Activity and Inhibition Assays: The purified wild-type and mutant enzymes are then assayed for their RNase H activity and their sensitivity to this compound using the RNase H inhibition assay described above.
-
Analysis: The IC50 values for the mutant enzymes are compared to that of the wild-type enzyme to assess the impact of the mutations on inhibitor sensitivity.
Visualizations
Experimental Workflow for Binding Site Identification
The following diagram illustrates the logical flow of experiments used to identify and characterize the this compound binding site on HIV-1 RT.
Caption: Workflow for identifying the this compound binding site.
Proposed Mechanism of Allosteric Inhibition
This diagram illustrates the proposed mechanism by which this compound binding to the p51 thumb allosterically inhibits the RNase H active site on the p66 subunit.
Caption: Proposed allosteric inhibition mechanism of this compound.
References
- 1. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenesis of human immunodeficiency virus reverse transcriptase p51 subunit defines residues contributing to vinylogous urea inhibition of ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacophore of NSC727447: A Technical Guide for Allosteric Inhibition of HIV-1 Ribonuclease H
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacophore of NSC727447, a novel, non-chelating allosteric inhibitor of the Ribonuclease H (RNase H) activity of the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiretroviral agents.
Executive Summary
This compound, a vinylogous urea, represents a significant departure from traditional active-site, metal-chelating inhibitors of HIV-1 RT RNase H. Its unique mechanism of action, targeting an allosteric site within the p51 thumb subdomain, offers a promising new avenue for antiretroviral therapy. This guide elucidates the key structural features essential for the inhibitory activity of this compound, providing a foundational pharmacophore model for the design of next-generation allosteric RNase H inhibitors. Through a comprehensive review of structure-activity relationship (SAR) data and experimental methodologies, this document serves as a critical resource for the rational design and development of novel anti-HIV agents.
The Pharmacophore of this compound
The pharmacophoric features of this compound have been delineated through extensive structure-activity relationship (SAR) studies of a series of vinylogous urea analogs. The core pharmacophore can be described by the following key components:
-
A Hydrogen Bond Donor/Acceptor System: The 2-amino-3-carboxamide-thiophene core is crucial for activity. The primary amine at the 2-position and the amide at the 3-position likely engage in critical hydrogen bonding interactions within the allosteric binding pocket.
-
A Bulky, Hydrophobic Moiety: The cycloheptane ring fused to the thiophene is a key feature. SAR studies indicate that the size and nature of this ring are important for optimal binding.
-
Specific Spatial Arrangement: The relative orientation of these functional groups is critical for productive interaction with the allosteric site on the p51 subunit of HIV-1 RT.
The proposed pharmacophore model is depicted below:
Caption: Key pharmacophoric features of this compound.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity of this compound and its analogs against HIV-1 RT RNase H. This data highlights the critical contributions of the different structural moieties to the overall potency.
| Compound ID | Modification of this compound (Compound 1) | IC50 (µM)[1] |
| This compound (1) | - | 2.0 |
| 3 | Cyclopentane instead of cycloheptane | >50 |
| 4 | Cyclohexane instead of cycloheptane | 4.1 |
| 5 | Cyclooctane instead of cycloheptane | >50 |
| 6 | N-acetylated 2-amino group | 15.6 |
| 7 | N,N-dimethylated 2-amino group | 11.2 |
| 8 | 3-Carboxylic acid instead of 3-carboxamide | >50 |
| 9 | 3-Methyl ester instead of 3-carboxamide | 25.3 |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect through an allosteric mechanism. It binds to a pocket on the p51 subunit of HIV-1 RT, which is distinct from the RNase H active site located on the p66 subunit. This binding event is thought to induce a conformational change that disrupts the proper functioning of the RNase H primer grip on the p66 subunit, thereby inhibiting the cleavage of the RNA strand in the RNA:DNA hybrid.[2][3] This mechanism is fundamentally different from that of active-site inhibitors that typically chelate the divalent metal ions required for catalysis.
The biological pathway affected by this compound is the reverse transcription of the HIV-1 genome, a critical step in the viral replication cycle.
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Experimental Protocols
HIV-1 RT Ribonuclease H Inhibition Assay
This protocol is based on the methods described in the primary literature for the characterization of vinylogous urea inhibitors.[1][3]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the RNase H activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
RNA:DNA hybrid substrate (e.g., a 5'-radiolabeled RNA hybridized to a complementary DNA strand)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
Quenching Solution: 90% formamide, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Polyacrylamide gel (e.g., 15%) containing 8 M urea
-
Phosphorimager system
Workflow:
Caption: Experimental workflow for the HIV-1 RT RNase H inhibition assay.
Conclusion
This compound stands as a pioneering example of a non-catalytic site inhibitor of HIV-1 RT RNase H. The pharmacophore model and SAR data presented in this guide provide a robust framework for the design of novel, potent, and selective allosteric inhibitors. By targeting a distinct binding site, these compounds have the potential to overcome resistance mechanisms associated with active-site inhibitors and offer a valuable new strategy in the ongoing fight against HIV/AIDS. Further exploration of the vinylogous urea scaffold and the identified allosteric pocket will be instrumental in developing the next generation of antiretroviral drugs.
References
- 1. Structure-Activity Analysis of Vinylogous Urea Inhibitors of Human Immunodeficiency Virus-Encoded Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylogous ureas as a novel class of inhibitors of reverse transcriptase-associated ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylogous Ureas as a Novel Class of Inhibitors of Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC727447 in a Retroviral Infection Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC727447 is a selective inhibitor of the Ribonuclease H (RNase H) activity of retroviral reverse transcriptase (RT).[1][2] RNase H is an essential enzymatic function for retroviruses, responsible for degrading the viral RNA strand within the RNA:DNA hybrid formed during reverse transcription.[3][4][5] This degradation is critical for the synthesis of the second DNA strand and, ultimately, for the successful integration of the viral genome into the host cell's DNA.[3][4] Inhibition of RNase H activity represents a promising therapeutic strategy against retroviruses like Human Immunodeficiency Virus (HIV). These application notes provide detailed protocols for utilizing this compound in a cell-based single-round retroviral infection assay to determine its antiviral efficacy.
Mechanism of Action of this compound
This compound specifically targets the RNase H active site of the reverse transcriptase enzyme. By inhibiting this function, the compound disrupts a critical step in the retroviral replication cycle, leading to a halt in the production of double-stranded viral DNA. This, in turn, prevents the integration of the viral genome into the host chromosome and blocks the establishment of a productive infection. The retroviral replication cycle, highlighting the role of RNase H, is depicted below.
Caption: Retroviral replication cycle and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against various RNase H enzymes is summarized in the table below. This data is crucial for determining the appropriate concentration range for experimental assays and for assessing the selectivity of the compound.
| Enzyme Target | IC50 (µM) | Reference |
| HIV-1 RNase H | 2.0 | [1][2] |
| HIV-2 RNase H | 2.5 | [1][2] |
| E. coli RNase H | 100 | [1][2] |
| Human RNase H | 10.6 | [1][2] |
Experimental Protocols
This section provides a detailed protocol for a single-round retroviral infection assay using a luciferase reporter system to quantify the antiviral activity of this compound. This assay is designed for high-throughput screening and provides a quantitative measure of viral inhibition.[6][7]
Workflow for Antiviral Screening
The overall workflow for screening antiviral compounds like this compound is outlined in the diagram below.
Caption: General workflow for screening antiviral compounds.
Protocol: Single-Round Retroviral Infection Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a retrovirus in a cell-based assay.
Materials:
-
Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).[6]
-
Reporter Virus: Single-round infectious, VSV-G pseudotyped HIV-1 expressing luciferase (HIV-1-Luc).
-
Compound: this compound dissolved in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Reagents: DEAE-Dextran, Luciferase Assay Reagent, 96-well white, flat-bottom cell culture plates, and a luminometer.
Procedure:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM with 10% FBS.
-
One day prior to the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well white, flat-bottom plate and incubate at 37°C in a 5% CO2 incubator.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. A typical starting concentration for this compound would be 50 µM, with 2-fold serial dilutions.
-
-
Infection:
-
Carefully remove the medium from the plated TZM-bl cells.
-
Add 50 µL of the serially diluted this compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known retroviral inhibitor (e.g., a reverse transcriptase inhibitor like Nevirapine) as a positive control.
-
Prepare the virus inoculum by diluting the HIV-1-Luc stock in cell culture medium containing DEAE-Dextran (final concentration of 15 µg/mL) to achieve a multiplicity of infection (MOI) that results in a strong luciferase signal (typically determined through a preliminary titration experiment).[6]
-
Add 50 µL of the virus inoculum to each well, except for the uninfected control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant from each well.
-
Lyse the cells by adding the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luciferase activity (Relative Light Units - RLU) using a luminometer.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (RLU of treated, infected well - RLU of uninfected control) / (RLU of untreated, infected well - RLU of uninfected control)]
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Procedure:
-
Plate TZM-bl cells as described in the infection assay protocol.
-
Add the same serial dilutions of this compound to the cells.
-
Incubate the plates for the same duration as the infection assay (48 hours).
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window for the compound.
Expected Results
A successful experiment will demonstrate a dose-dependent inhibition of retroviral infection by this compound, allowing for the calculation of a reproducible EC50 value. The cytotoxicity assay should show minimal cell death at concentrations where significant antiviral activity is observed, indicating that the inhibitory effect is specific to the viral replication process.
Troubleshooting
-
High background in luciferase assay: Ensure complete removal of the virus inoculum after the initial infection period. Optimize the cell lysis step.
-
Low luciferase signal: Titrate the virus stock to determine the optimal MOI. Ensure the viability and proper maintenance of the TZM-bl cells.
-
High variability between replicates: Ensure accurate and consistent pipetting. Check for and address any edge effects in the 96-well plates.
-
Compound precipitation: Ensure that the final DMSO concentration is low and that the compound is fully dissolved in the medium.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to study the inhibition of retroviral replication and further investigate the potential of RNase H as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retrovirus - Wikipedia [en.wikipedia.org]
- 4. RNase H Activity: Structure, Specificity, and Function in Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retroviral RNase H: structure, mechanism, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro RNase H Activity Assay Using NSC727447
These application notes provide a detailed protocol for conducting an in vitro Ribonuclease H (RNase H) activity assay to evaluate the inhibitory potential of the compound NSC727447. This document is intended for researchers, scientists, and professionals involved in drug development and virology research.
Introduction
Ribonuclease H (RNase H) is an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid molecule.[1][2] In retroviruses like HIV, the RNase H activity is a crucial function of the Reverse Transcriptase (RT) enzyme.[3][4] This activity is essential for multiple stages of reverse transcription, including the removal of the viral RNA genome after minus-strand DNA synthesis, to allow for the synthesis of the second DNA strand.[4][5] Given its critical role in the viral life cycle, the RNase H domain of HIV RT is a significant target for antiretroviral drug development.[5]
This compound is a vinylogous urea compound identified as a potent inhibitor of HIV-1 and HIV-2 RNase H.[6][7] It demonstrates selectivity for the viral enzyme over human RNase H, making it a valuable tool for research and a potential lead compound for developing new antiretroviral therapies.[7]
Mechanism of Action
This compound functions as an active-site-directed inhibitor. While many inhibitors of the RNase H active site function by chelating the two essential magnesium ions (Mg2+) required for catalysis, this compound and other vinylogous ureas have been shown to interact with residues in the thumb domain of the p51 subunit of HIV-1 RT, at the interface with the p66 RNase H domain.[3][5][6] This binding prevents the proper interaction of the enzyme with the RNA/DNA substrate, thereby inhibiting cleavage.
The diagram below illustrates the general mechanism of RNase H inhibition.
Caption: Mechanism of RNase H inhibition by this compound.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against various RNase H enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Source | IC50 Value (µM) |
| HIV-1 RT RNase H | 2.0[7] |
| HIV-2 RT RNase H | 2.5[7] |
| Human RNase H | 10.6[7] |
| E. coli RNase H | 100[7] |
Protocol: In Vitro Fluorogenic RNase H Inhibition Assay
This protocol describes a fluorogenic assay to measure the RNase H activity of HIV-1 RT and its inhibition by this compound. The assay relies on a fluorescence resonance energy transfer (FRET) principle.
Assay Principle
The assay utilizes a synthetic RNA/DNA hybrid substrate. The RNA strand is labeled at one end with a fluorophore (e.g., FAM) and the DNA strand is labeled at the corresponding end with a quencher (e.g., Dabcyl). In the intact hybrid, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the RNA strand by RNase H, the fluorophore-containing fragment is released, separating it from the quencher and resulting in a quantifiable increase in fluorescence.[8][9] The level of inhibition is directly proportional to the reduction in the fluorescence signal.
Experimental Workflow
The general workflow for the RNase H inhibition assay is depicted below.
Caption: Workflow for the in vitro RNase H inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (RT)
-
Inhibitor: this compound (stock solution in DMSO)
-
Substrate: Fluorogenic RNA/DNA hybrid (e.g., custom synthesized)
-
RNA strand: 5'-FAM-r(AUG AAC UCA G)-3'
-
DNA strand: 5'-d(CTG AGT TCA T)-Dabcyl-3'
-
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM KCl, 2 mM MgCl₂, 20 mM 2-mercaptoethanol, 0.1 mM EDTA.[10]
-
Control: DMSO (vehicle for inhibitor)
-
Equipment:
-
Fluorescence microplate reader with appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm)
-
384-well, black, flat-bottom assay plates
-
Standard laboratory pipettes and multichannel pipettes
-
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to test a range of concentrations (e.g., from 100 µM to 0.005 µM final concentration).
-
Dilute the HIV-1 RT enzyme in assay buffer to the desired working concentration (determine optimal concentration empirically, e.g., 50 nM).
-
Anneal the RNA and DNA strands to form the hybrid substrate. Mix equimolar amounts in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl), heat to 95°C for 2 minutes, and then cool slowly to room temperature. Dilute the annealed substrate in assay buffer to the final working concentration (e.g., 200 nM).
-
-
Assay Procedure:
-
Add 1 µL of this compound dilution or DMSO (for 0% inhibition and 100% activity controls) to the wells of the 384-well plate.
-
Add 25 µL of diluted HIV-1 RT enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 25 µL of the RNA/DNA hybrid substrate solution to all wells. The final volume should be 51 µL.
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
Use an excitation wavelength of 485 nm and an emission wavelength of 540 nm.[11]
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition:
-
Average the rates of the 100% activity controls (enzyme + substrate + DMSO).
-
Average the rates of the 0% activity controls (substrate + buffer only, no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that reduces RNase H activity by 50%.
-
References
- 1. attogene.com [attogene.com]
- 2. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase H Activity: Structure, Specificity, and Function in Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Ribonuclease H抑制剂 | MCE [medchemexpress.cn]
- 8. Development of an RNase H2 Activity Assay for Clinical Screening [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Application Notes and Protocols: Recommended Solvent for NSC727447
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of NSC727447, a known inhibitor of ribonuclease H (RNase H) of HIV-1 and HIV-2. The recommended solvent, based on available chemical data, is Dimethyl Sulfoxide (DMSO). This guide offers protocols for preparing stock solutions, storage recommendations, and relevant technical data to ensure the effective use of this compound in research applications.
Introduction
This compound is a bioactive small molecule that functions as an inhibitor of HIV-1 and HIV-2 ribonuclease H (RNase H). Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results. This application note outlines the recommended solvent and provides a standardized protocol for the preparation of this compound solutions.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂OS | [1][2] |
| Molecular Weight | 210.30 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage Temperature | Room Temperature | [1][2] |
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Reference |
| DMSO | > 10 mg/mL | [1][2] |
| Water | Information not available | |
| Ethanol | Information not available | |
| Phosphate-Buffered Saline (PBS) | Information not available |
Based on the available data, DMSO is the recommended solvent for preparing stock solutions of this compound.
Experimental Protocols
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent that is widely used in biological research for its ability to dissolve a broad range of organic compounds.[3]
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aliquoting the Compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.103 mg of this compound (Molecular Weight = 210.30 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 2.103 mg, add 1 mL of DMSO.
-
Cap the vial tightly.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Storage:
-
For short-term storage (up to a few weeks), the DMSO stock solution can be stored at 4°C.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for extended periods when stored under these conditions.[4]
-
Workflow and Decision Process
The following diagrams illustrate the general workflow for preparing this compound stock solutions and a decision-making process for solvent selection.
Caption: Workflow for preparing this compound stock solutions.
Caption: Logic for selecting an appropriate solvent for this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin.[3] Handle with caution.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Conclusion
The recommended solvent for this compound is DMSO, in which it exhibits a solubility of greater than 10 mg/mL.[1][2] Following the provided protocol for the preparation and storage of stock solutions will help ensure the integrity and activity of the compound for use in various research applications.
References
NSC727447 Stock Solution: A Detailed Guide to Preparation and Storage
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the accurate preparation and proper storage of compound stock solutions are fundamental to ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation and storage of a stock solution of NSC727447, a known inhibitor of HIV-1 and HIV-2 ribonuclease H (RNase H). Adherence to these guidelines will help maintain the integrity and stability of the compound for research applications.
Introduction to this compound
This compound, also known as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, is a small molecule inhibitor of retroviral RNase H activity. Its ability to selectively target the viral enzyme over human RNase H makes it a subject of interest in antiviral drug discovery. Accurate and consistent preparation of this compound solutions is paramount for in vitro and cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of an this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 210.30 g/mol | N/A |
| Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Solubility in DMSO | >10 mg/mL | N/A |
| Recommended Stock Concentration | 10 mM | N/A |
| Storage of Solid Compound | Room temperature or 4°C, protected from light | N/A |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 210.30 g/mol x 1000 mg/g = 2.103 mg
-
-
Accurately weigh approximately 2.103 mg of this compound powder using an analytical balance. For best practices, weigh a slightly larger amount (e.g., 10.515 mg) to prepare a larger volume (e.g., 5 mL) to minimize weighing errors.
-
-
Dissolving the compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO for 2.103 mg of this compound.
-
Tightly cap the tube or vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary, but avoid excessive heat.[2] Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][2]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage (up to one month), store the aliquots at -20°C.[1]
-
For long-term storage (up to six months), it is recommended to store the aliquots at -80°C.[1]
-
Important Considerations for Use in Cell Culture:
-
When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity.
-
A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being preferable for sensitive cell lines.[1]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Diagrams
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Signaling Pathway Inhibition by this compound
Caption: Simplified schematic of HIV-1 RNase H inhibition by this compound.
References
Application Notes and Protocols for Cell-Based Assays Using NSC727447
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NSC727447, a potent STAT3 inhibitor, in various cell-based assays. The information is designed to guide researchers in evaluating the anti-cancer effects of this compound, with a focus on its mechanism of action through the inhibition of the STAT3 signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from cell-based assays investigating the effects of STAT3 inhibitors, which can be expected to be similar for this compound.
Table 1: IC50 Values of STAT3 Inhibition in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5 - 15 |
| PC-3 | Prostate Cancer | 10 - 25 |
| HepG2 | Liver Cancer | 10 - 50 |
| HCT116 | Colon Cancer | 15 - 30 |
| A549 | Lung Cancer | 20 - 40 |
Note: IC50 values are concentration-dependent and can vary based on the assay duration and specific experimental conditions. The values presented here are illustrative examples based on published data for potent STAT3 inhibitors.
Table 2: Induction of Apoptosis by STAT3 Inhibition
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| MDA-MB-231 | Control | 5 ± 2 |
| This compound (10 µM) | 35 ± 5 | |
| PC-3 | Control | 4 ± 1.5 |
| This compound (20 µM) | 40 ± 6 |
Note: The percentage of apoptotic cells is determined by flow cytometry after staining with Annexin V and Propidium Iodide. Data are representative of expected outcomes.
Table 3: Cell Cycle Analysis Following STAT3 Inhibition
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | Control | 45 ± 4 | 35 ± 3 | 20 ± 2 |
| This compound (15 µM) | 65 ± 5 | 20 ± 2 | 15 ± 3 | |
| A549 | Control | 50 ± 3 | 30 ± 2 | 20 ± 1 |
| This compound (25 µM) | 70 ± 4 | 18 ± 3 | 12 ± 2 |
Note: Cell cycle distribution is analyzed by flow cytometry of propidium iodide-stained cells. The data illustrates a typical G0/G1 phase arrest induced by STAT3 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
Western Blot Analysis of STAT3 Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for cell-based assays with this compound.
References
Application Notes and Protocols for NSC727447 in Studies of HIV Replication
Notice to the User:
Following a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for the compound designated NSC727447 in the context of HIV replication research. It is possible that this compound is still in early stages of development, has been discontinued, or is designated by a different identifier in published research.
Researchers are advised to verify the NSC identification number and consult internal or proprietary databases for information on this specific compound.
While information on this compound is unavailable, this document provides a general framework of application notes and protocols that are commonly used to evaluate novel compounds for anti-HIV activity. This includes methodologies for assessing antiviral efficacy, cytotoxicity, and mechanism of action, which would be applicable to the study of any new potential HIV inhibitor.
General Application Notes for Novel Anti-HIV Compounds
Novel compounds under investigation for the inhibition of HIV replication are typically evaluated for their specific activity against the virus and their toxicity to host cells. The therapeutic index, a ratio of the compound's cytotoxicity to its antiviral activity, is a critical parameter in determining its potential as a drug candidate. The mechanism of action is another crucial aspect, determining at which stage of the HIV life cycle the compound exerts its inhibitory effect.
Key Experimental Protocols
The following are generalized protocols for key experiments typically performed to characterize a novel anti-HIV compound.
Antiviral Activity Assay (HIV-1 Replication Inhibition)
This assay determines the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).
Principle: This protocol utilizes a cell-based assay where susceptible human T-lymphocyte cells (e.g., MT-4, CEM-SS, or PM1) are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) in the presence of varying concentrations of the test compound. Viral replication is quantified by measuring the activity of reverse transcriptase (RT) or the level of p24 antigen in the cell culture supernatant.
Materials:
-
Target cells (e.g., MT-4 cells)
-
HIV-1 stock
-
Test compound (e.g., this compound)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Reverse Transcriptase (RT) assay kit or p24 ELISA kit
Procedure:
-
Seed target cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells containing the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using either an RT assay or a p24 ELISA, following the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.
Cytotoxicity Assay
This assay determines the concentration at which a compound reduces the viability of host cells by 50% (CC50).
Principle: This protocol assesses the effect of the test compound on the proliferation and viability of uninfected host cells. A common method is the MTT or XTT assay, which measures the metabolic activity of the cells as an indicator of their viability.
Materials:
-
Target cells (same as used in the antiviral assay)
-
Test compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or XTT reagent
Procedure:
-
Seed target cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action (MoA) Assays
Determining the specific stage of the HIV life cycle that is inhibited by the compound is crucial. Below are examples of assays for different viral targets.
Principle: This is a cell-free enzymatic assay that measures the direct inhibitory effect of the compound on the activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 RT
-
Test compound
-
RT assay kit (containing a template-primer, dNTPs, and labeled nucleotides)
Procedure:
-
In a reaction tube or plate, combine the HIV-1 RT enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the components of the RT assay kit.
-
Incubate the reaction at 37°C.
-
Stop the reaction and quantify the amount of newly synthesized DNA, which is proportional to the RT activity.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Principle: This cell-free assay assesses the ability of the compound to inhibit the strand transfer activity of purified HIV-1 integrase.
Materials:
-
Recombinant HIV-1 IN
-
Test compound
-
Oligonucleotide substrates mimicking the viral DNA ends and a target DNA.
-
Assay-specific detection system (e.g., fluorescence-based or ELISA-based).
Procedure:
-
Pre-incubate the HIV-1 IN enzyme with the viral DNA substrate to form the integrase-DNA complex.
-
Add the test compound at various concentrations.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration reaction to occur.
-
Quantify the amount of strand transfer product formed.
-
Calculate the IC50 value for the inhibition of integrase activity.
Principle: This is a cell-free enzymatic assay that measures the ability of the compound to inhibit the cleavage of a specific substrate by purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 PR
-
Test compound
-
A synthetic peptide substrate that is cleaved by HIV-1 PR, often linked to a reporter system (e.g., FRET).
Procedure:
-
Combine the HIV-1 PR enzyme with varying concentrations of the test compound.
-
Add the protease substrate to initiate the reaction.
-
Monitor the cleavage of the substrate over time by measuring the signal from the reporter system.
-
Calculate the IC50 value for the inhibition of protease activity.
Data Presentation
All quantitative data from these assays should be summarized in a clear and structured table for easy comparison.
| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (SI = CC50/EC50) | RT Inhibition (IC50, µM) | IN Inhibition (IC50, µM) | PR Inhibition (IC50, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Control Drug 1 | Value | Value | Value | Value | Value | Value |
| Control Drug 2 | Value | Value | Value | Value | Value | Value |
Visualizations
The following diagrams illustrate the general workflow for antiviral drug screening and the HIV life cycle, which are central to understanding the application of these protocols.
Caption: Workflow for antiviral compound screening and lead identification.
Caption: The HIV life cycle and targets for antiretroviral drugs.
Application Notes & Protocols for Antiviral Testing of NSC727447
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the initial in vitro evaluation of NSC727447, a compound with potential antiviral properties. The protocols outlined below describe a systematic approach to determine the compound's cytotoxicity, antiviral efficacy, and preliminary mechanism of action against a target virus.
Introduction
The discovery and development of novel antiviral agents are paramount to combating viral diseases. This compound has been identified as a candidate for antiviral screening. This document details the experimental design for its initial characterization, including cytotoxicity assessment and antiviral activity evaluation. The provided protocols are designed to be adaptable to various viruses and cell lines.
Overview of Experimental Workflow
The experimental workflow is designed to first assess the toxicity of this compound on host cells, followed by an evaluation of its ability to inhibit viral replication. Positive hits from the primary screen will then be subjected to secondary assays to elucidate the potential mechanism of action.
Caption: Experimental workflow for this compound antiviral testing.
Phase 1: Cytotoxicity Assessment
Before evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic effect on the host cell line to ensure that any observed antiviral effect is not due to cell death.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial two-fold dilutions of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of this compound
Table 1: Cytotoxicity of this compound on Host Cells
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 50 | 15.8 ± 2.5 |
| 25 | 48.9 ± 3.2 |
| 12.5 | 85.4 ± 4.1 |
| 6.25 | 95.1 ± 2.8 |
| 3.125 | 98.7 ± 1.9 |
| 1.56 | 99.2 ± 1.5 |
| 0 (Vehicle) | 100 ± 0.8 |
| CC50 (µM) | 24.5 |
Phase 2: Antiviral Efficacy Screening
This phase aims to determine the concentration of this compound that inhibits 50% of viral replication (EC50). A common method is the cytopathic effect (CPE) reduction assay.
Protocol: CPE Reduction Assay
Materials:
-
Host cell line
-
Target virus stock with a known titer
-
Complete growth medium and infection medium (e.g., DMEM with 2% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed 96-well plates with host cells (1 x 10^4 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium at concentrations below the calculated CC50.
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plates for 48-72 hours, or until CPE is observed in the positive control wells.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability, which is inversely proportional to CPE.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the controls.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation: Antiviral Efficacy of this compound
Table 2: Antiviral Activity of this compound
| This compound Conc. (µM) | % CPE Inhibition (Mean ± SD) |
| 20 | 98.2 ± 2.1 |
| 10 | 95.7 ± 3.5 |
| 5 | 88.1 ± 4.2 |
| 2.5 | 65.4 ± 5.1 |
| 1.25 | 45.3 ± 3.8 |
| 0.625 | 22.7 ± 2.9 |
| 0.3125 | 10.1 ± 1.5 |
| 0 (Virus Control) | 0 ± 0.5 |
| EC50 (µM) | 1.5 |
Phase 3: Selectivity Index and Mechanism of Action
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI indicates a more favorable safety profile.
Selectivity Index (SI) = CC50 / EC50
From the example data, the SI for this compound would be 24.5 µM / 1.5 µM = 16.3. An SI value greater than 10 is generally considered promising for further development.
Potential Mechanisms of Antiviral Action
The following diagram illustrates potential stages in a generic viral life cycle that this compound could inhibit.
Caption: Potential viral life cycle stages targeted by antivirals.
Secondary Assays to Determine Mechanism of Action
Based on the primary screening results, further assays can be conducted to pinpoint the specific stage of the viral life cycle inhibited by this compound.
-
Time-of-Addition Assay: This assay helps to determine if the compound acts at an early, middle, or late stage of viral replication. The compound is added at different time points post-infection, and viral yield is measured at the end of the replication cycle.
-
Plaque Reduction Assay: This is a more traditional method to quantify infectious virus particles. It can confirm the EC50 value and provide a visual representation of viral inhibition.
-
RT-qPCR for Viral Genome Quantification: This assay directly measures the amount of viral RNA or DNA, providing a more direct measure of replication inhibition.[1]
-
Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., luciferase or GFP) can provide a high-throughput method for quantifying viral replication.
Conclusion
The protocols and experimental design outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential antiviral agent. By systematically determining its cytotoxicity and antiviral efficacy, a clear path for further preclinical development can be established. Promising candidates with a high selectivity index should be advanced to more detailed mechanism-of-action studies and subsequent in vivo evaluation.
References
Application Notes and Protocols for Measuring the IC50 of NSC727447
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC727447 has been identified as an inhibitor of Ribonuclease H (RNase H), an enzyme crucial for the removal of RNA from RNA:DNA hybrids, thereby playing a significant role in DNA replication and repair.[1][2] Upregulation of RNase H2 has been associated with the progression of certain cancers, such as prostate cancer, where it helps maintain genomic integrity, suggesting that its inhibition is a promising therapeutic strategy.[3] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a standard MTT assay. The IC50 value is a critical metric for evaluating the potency of a compound and is essential for dose-selection in further preclinical studies.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the inhibition of RNase H.[1] In cancer cells, elevated levels of RNase H2, particularly the catalytic subunit RNASEH2A, contribute to tumor growth by resolving R-loops and preventing DNA damage-induced apoptosis.[3] By inhibiting RNase H, this compound is hypothesized to induce the accumulation of R-loops, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This mechanism of action suggests that this compound could be particularly effective in cancers with high replicative stress and dependency on RNase H activity.[3] The downstream effects of RNase H inhibition can impact several signaling pathways, including the p53 tumor suppressor pathway, which is often activated in response to DNA damage.[3]
Figure 1: Proposed signaling pathway of this compound action.
Data Presentation
| Target/Cell Line | Assay Type | IC50/CC50 (µM) |
| HIV-1 Ribonuclease H | Enzymatic Assay | 2.0[1] |
| HIV-2 Ribonuclease H | Enzymatic Assay | 2.5[1] |
| Human Ribonuclease H | Enzymatic Assay | 10.6[1] |
| E. coli Ribonuclease H | Enzymatic Assay | 100[1] |
| CEM-SS Cells | Cytotoxicity (XTT assay) | 19.9 (CC50)[5] |
| HIV-1 in CEM-SS Cells | Antiviral Activity | 4.3[5] |
Experimental Protocols
Measuring the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound against adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[4][6]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension in complete culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. A common starting range is from 0.01 µM to 100 µM.
-
Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound, the vehicle control, and fresh medium (for untreated control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that results in 50% cell viability. This is the IC50 value.
-
Figure 2: Experimental workflow for IC50 determination using MTT assay.
References
- 1. Human RNase H2 upregulation counteracts oncogene- and chemotherapy-induced replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 6. Ribonuclease H2 Subunit A Preserves Genomic Integrity and Promotes Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of methyl protoneodioscin (NSC-698791) against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNase H Function with NSC727447
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease H (RNase H) is a critical enzyme in the life cycle of retroviruses, such as HIV, responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. This enzymatic activity is essential for the synthesis of double-stranded DNA that can be integrated into the host genome.[1][2] Consequently, the RNase H domain of reverse transcriptase (RT) represents a promising target for antiretroviral drug development. NSC727447 has been identified as a potent and selective inhibitor of HIV-1 and HIV-2 RNase H.[3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study RNase H function, with a focus on its mechanism of action and its effects on viral replication.
This compound, a vinylogous urea, distinguishes itself from many other RNase H inhibitors by its allosteric mechanism of action.[4] Instead of chelating the divalent metal ions in the enzyme's active site, this compound binds to a pocket at the interface of the p66 and p51 subunits of HIV-1 RT, near the p51 thumb subdomain. This binding event induces conformational changes that affect the RNase H primer grip, ultimately inhibiting the enzyme's catalytic activity.[5][6]
These application notes provide a summary of the quantitative data available for this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxicity of this compound from available literature. These values provide a baseline for designing experiments and understanding the inhibitor's potency and selectivity.
| Target Enzyme | IC50 (µM) | Reference |
| HIV-1 RNase H | 2.0 | [3] |
| HIV-2 RNase H | 2.5 | [3] |
| E. coli RNase H | 100 | [3] |
| Human RNase H | 10.6 | [3] |
Table 1: Inhibitory Activity of this compound against various RNase H enzymes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Cell Line | CC50 (µM) | Assay Method | Reference |
| Vero | >296.7 | MTT | [7] |
| LLC-MK2 | >296.7 | MTT | [7] |
| MRC-5 | >296.7 | MTT | [7] |
| Huh-7 | 32.9 | MTT | [4] |
| U-87 | 33.43 | MTT | [4] |
Table 2: Cytotoxicity of this compound in various cell lines. CC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocols
The following protocols are adapted from established methodologies for characterizing RNase H inhibitors and can be specifically applied to studies involving this compound.
Fluorescence-Based RNase H Inhibition Assay
This protocol describes a high-throughput method to determine the IC50 of this compound against RNase H activity. The assay utilizes a fluorescently labeled RNA:DNA hybrid substrate. Cleavage of the RNA strand by RNase H leads to a change in fluorescence, which is monitored to determine enzyme activity.[8][9][10][11]
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (dissolved in DMSO)
-
Fluorescently labeled RNA:DNA hybrid substrate (e.g., a 5'-fluorophore and 3'-quencher labeled RNA hybridized to a complementary DNA strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
DMSO (for control and serial dilutions)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.01 µM.
-
In a 384-well plate, add 1 µL of the this compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Prepare a reaction mixture containing the assay buffer, the fluorescent RNA:DNA hybrid substrate (e.g., at a final concentration of 50 nM), and HIV-1 RT (e.g., at a final concentration of 10 nM).
-
Initiate the reaction by adding 49 µL of the reaction mixture to each well containing the inhibitor or DMSO.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protein Footprinting using Mass Spectrometry
This protocol outlines a general approach for identifying the binding site of this compound on HIV-1 RT using hydroxyl radical footprinting coupled with mass spectrometry. This technique probes the solvent accessibility of amino acid side chains, where regions protected by ligand binding show reduced modification.[12][13][14][15]
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
This compound
-
Hydroxyl radical generating system (e.g., synchrotron X-ray radiolysis or fast photochemical oxidation of proteins (FPOP))
-
Quenching solution (e.g., methionine amide)
-
Denaturation and reduction buffer (e.g., 8 M urea, 10 mM DTT)
-
Alkylation reagent (e.g., iodoacetamide)
-
Protease (e.g., trypsin, chymotrypsin)
-
LC-MS/MS system
Procedure:
-
Prepare two samples: one with HIV-1 RT and another with HIV-1 RT pre-incubated with an excess of this compound.
-
Expose both samples to a source of hydroxyl radicals for a very short duration (microseconds to milliseconds) to label solvent-accessible residues.
-
Immediately quench the reaction with a quenching solution.
-
Denature, reduce, and alkylate the proteins in both samples.
-
Digest the proteins into smaller peptides using a specific protease.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify and quantify the sites of oxidative modification on the peptides.
-
Compare the modification patterns between the two samples. Regions with a significant reduction in modification in the presence of this compound are indicative of the inhibitor's binding site.
Site-Directed Mutagenesis to Confirm Resistance
This protocol describes how to introduce specific mutations into the gene encoding the p66 subunit of HIV-1 RT to validate the role of specific amino acid residues in the binding of this compound and conferring resistance. Mutations in the RNase H primer grip, such as Y501F and T473C, have been implicated in resistance to this class of inhibitors.[16][17][18][19][20]
Materials:
-
Plasmid DNA containing the wild-type HIV-1 p66 RT gene
-
Mutagenic primers containing the desired nucleotide changes for Y501F and T473C mutations
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Design and synthesize complementary mutagenic primers for each desired mutation (Y501F and T473C). The primers should contain the desired mutation flanked by 15-20 nucleotides of the correct sequence on both sides.
-
Perform PCR using the wild-type p66 RT plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Sequence the entire p66 RT gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Express and purify the mutant RT proteins.
-
Perform the RNase H inhibition assay as described in Protocol 1 to determine the IC50 of this compound for the mutant enzymes. A significant increase in the IC50 value for a mutant enzyme compared to the wild-type enzyme confirms the role of the mutated residue in inhibitor binding and resistance.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described above.
Caption: Allosteric inhibition of HIV-1 RNase H by this compound.
Caption: Workflow for a fluorescence-based RNase H inhibition assay.
Caption: Workflow for generating and testing RNase H mutant enzymes.
Discussion and Future Directions
This compound serves as a valuable research tool for probing the allosteric regulation of HIV-1 RNase H. Its unique mechanism of action provides an alternative approach to targeting this essential viral enzyme, which may be advantageous in overcoming resistance to active-site inhibitors. The protocols provided here offer a framework for researchers to further characterize the inhibitory properties of this compound and to explore its potential as a lead compound for the development of novel antiretroviral therapies.
Further studies could focus on elucidating the precise conformational changes induced by this compound binding through high-resolution structural techniques like X-ray crystallography or cryo-electron microscopy. Investigating the effect of this compound on host cell RNase H enzymes and related cellular pathways, such as the RNase L-mediated interferon response, would be crucial for a comprehensive understanding of its off-target effects and potential impact on the innate immune system.[21][22] The development of more potent and specific analogs of this compound, guided by the structure-activity relationships derived from these studies, could lead to the discovery of new and effective anti-HIV agents.
References
- 1. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of inhibition of HIV-1 reverse transcriptase by polyacetylenetriol, a novel inhibitor of RNA- and DNA-directed DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Altering the RNase H primer grip of human immunodeficiency virus reverse transcriptase modifies cleavage specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examining the ribonuclease H primer grip of HIV-1 reverse transcriptase by charge neutralization of RNA/DNA hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Frontiers | Ultrasensitive RNase H activity detection using the transcription-based hybrid probe and CRISPR/cas12a signal amplifier [frontiersin.org]
- 10. An ultrasensitive label-free RNase H assay based on in vitro transcription of fluorogenic light-up aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-free fluorescence assay for rapid detection of RNase H activity based on Tb3+-induced G-quadruplex conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. sites.utexas.edu [sites.utexas.edu]
- 13. Mass spectrometry-based footprinting of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Protein Footprinting for Protein Structure Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neoproteomics.net [neoproteomics.net]
- 16. Stabilization of human immunodeficiency virus type 1 reverse transcriptase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Site-specific mutagenesis of AIDS virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Site-Directed Mutagenesis of HIV-1 vpu Gene Demonstrates Two Clusters of Replication-Defective Mutants with Distinct Ability to Down-Modulate Cell Surface CD4 and Tetherin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. RNase H activities counteract a toxic effect of Polymerase η in cells replicating with depleted dNTP pools - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC727447 poor solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC727447. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its poor solubility.
Troubleshooting Guides and FAQs
1. Solubility and Stock Solution Preparation
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is known to have poor aqueous solubility. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It has a reported solubility of greater than 10 mg/mL in DMSO.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low enough to not affect the cells, typically less than 0.5%.
Q2: Can I dissolve this compound in other organic solvents like ethanol or methanol?
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent in your final assay medium can help maintain solubility.[4][5] Examples of commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4][6] The final concentration of the co-solvent should be optimized to be non-toxic to the cells.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[4][7]
-
Formulation with Surfactants or Cyclodextrins: The use of non-ionic surfactants at low concentrations can help to form micelles that encapsulate the compound and increase its apparent solubility.[7] Similarly, cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions of the DMSO stock in the aqueous buffer may help to prevent immediate precipitation.
Q4: Are there any advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?
A4: For in vivo applications where poor solubility can significantly limit bioavailability, several advanced formulation techniques can be considered:
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5][7]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate.[6][7]
-
Liposomal Formulations: Encapsulating the drug within lipid vesicles (liposomes) can improve its solubility and alter its pharmacokinetic profile.
2. Mechanism of Action and Experimental Design
Q5: What is the primary mechanism of action of this compound?
A5: this compound is an inhibitor of the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) reverse transcriptase (RT).[1][8] It demonstrates selectivity for the viral enzyme over human RNase H and has little activity against E. coli RNase H.[8]
Q6: How does this compound inhibit RNase H activity?
A6: this compound is a vinylogous urea that acts as an allosteric inhibitor.[2][9] It does not chelate the divalent metal cations in the active site, which is a mechanism for some other RNase H inhibitors.[2] Instead, it is believed to bind to a region near the p51 thumb subdomain of the reverse transcriptase, which affects the enzyme's ability to properly handle the RNA/DNA hybrid substrate.[7]
Q7: I was under the impression that this compound is a c-Met inhibitor. Is this correct?
A7: The primary and well-documented mechanism of action for this compound is the inhibition of HIV-1 and HIV-2 RNase H.[1][8][9] While the initial search results may have been ambiguous, there is no strong evidence in the scientific literature to support its role as a direct c-Met inhibitor. Researchers should base their experimental design on its activity as an RNase H inhibitor.
Q8: What are the key downstream effects I should be measuring to confirm the activity of this compound in my experiments?
A8: To confirm the activity of this compound as an RNase H inhibitor in a biochemical or cell-based assay, you should measure the inhibition of RNA degradation in an RNA/DNA hybrid. In the context of HIV replication, this would lead to a blockage of the reverse transcription process. Key readouts could include:
-
Inhibition of RNase H activity: Using a FRET-based or other enzymatic assay with a model RNA/DNA hybrid substrate.
-
Inhibition of HIV replication: In cell culture models, this can be measured by quantifying viral markers such as p24 antigen or by using reporter viruses.
-
Accumulation of RNA/DNA hybrids: Inhibition of RNase H should lead to an accumulation of these intermediates.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | [1] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| HIV-1 RNase H | 2.0 µM | [8] |
| HIV-2 RNase H | 2.5 µM | [8] |
| Human RNase H | 10.6 µM | [8] |
| E. coli RNase H | 100 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 210.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.103 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[8][10]
-
Mandatory Visualizations
Diagram 1: Simplified Workflow for Addressing this compound Solubility Issues
Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.
Diagram 2: Mechanism of Action of this compound in HIV-1 Reverse Transcription
Caption: Allosteric inhibition of HIV-1 RNase H activity by this compound during reverse transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribonuclease H/DNA Polymerase HIV-1 Reverse Transcriptase Dual Inhibitor: Mechanistic Studies on the Allosteric Mode of Action of Isatin-Based Compound RMNC6 | PLOS One [journals.plos.org]
- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-hydroxytropolones are noncompetitive inhibitors of human RNase H1 that bind to the active site and modulate substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | Ribonuclease H抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Optimizing NSC727447 Concentration for Cell Culture Experiments
Welcome to the technical support center for NSC727447. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Ribonuclease H (RNase H) activity of the Human Immunodeficiency Virus (HIV) reverse transcriptase.[1] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, which is thought to be near the p51 thumb subdomain. This binding alters the enzyme's shape and inhibits its function. RNase H is crucial for the replication of HIV, as it degrades the viral RNA from RNA:DNA hybrids, a necessary step in the synthesis of double-stranded viral DNA that can be integrated into the host genome. By inhibiting RNase H, this compound disrupts this process, thereby preventing viral replication.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations greater than 10 mg/mL. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months, or at -20°C for up to one month, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which cell lines has this compound or similar anti-HIV compounds been tested?
Anti-HIV compounds are commonly tested in human T-cell lines that are susceptible to HIV infection. A frequently used cell line for this purpose is the MT-4 cell line, which is highly permissive for HIV replication.[1][2][3] Other cell lines used in HIV research include Jurkat cells and CEM-GFP cells, the latter of which is engineered to express Green Fluorescent Protein (GFP) upon HIV infection, providing a convenient readout for antiviral activity.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO is too low to maintain solubility. This compound has low aqueous solubility. | Ensure the final concentration of DMSO in the cell culture medium is between 0.1% and 0.5%.[6] When diluting the DMSO stock, add it to the medium with vigorous vortexing to ensure rapid and even dispersion. Prepare intermediate dilutions in DMSO if necessary to achieve the desired final concentration without a large volume of stock solution. |
| Interaction with media components. | The order of adding supplements to media can be critical. For instance, calcium and phosphate can precipitate.[7] While specific interactions with this compound are not documented, it is good practice to prepare the complete medium before adding the compound. | |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution. | Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles by preparing aliquots. Protect the stock solution from light. |
| Variability in cell density at the time of treatment. | The effective concentration of a drug can be influenced by the number of cells.[8] Ensure consistent cell seeding density across all wells and experiments. | |
| Instability of components in the cell culture medium. | The stability of media components like vitamins and amino acids can be affected by storage conditions and time.[9][10][11] Use fresh, pre-warmed media for your experiments. | |
| High cytotoxicity observed in control cells (vehicle control). | DMSO concentration is too high. | Most cell lines can tolerate DMSO up to 0.5%, but some may be more sensitive. Run a DMSO dose-response curve for your specific cell line to determine the maximum non-toxic concentration. |
| No observable effect of this compound on HIV replication. | The concentration of this compound is too low. | Refer to the provided IC50 values as a starting point. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and virus strain. |
| The chosen cell line is not appropriate for the assay. | Ensure the cell line used is permissive to the HIV strain you are studying. For example, MT-4 cells are known to be highly susceptible to HIV.[1][2][3] |
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against different RNase H enzymes. Note that these are enzymatic assays, and the effective concentration in a cell-based assay may vary.
| Enzyme Target | IC50 (µM) |
| HIV-1 RNase H | 2.0 |
| HIV-2 RNase H | 2.5 |
| E. coli RNase H | 100 |
| Human RNase H | 10.6 |
Data sourced from a commercial supplier. It is highly recommended to determine the cytotoxic concentration (CC50) in the specific cell line being used in parallel with determining the anti-HIV efficacy (EC50) to calculate the selectivity index (SI = CC50/EC50).
Experimental Protocols
Protocol: Anti-HIV-1 Activity and Cytotoxicity Assay in MT-4 Cells
This protocol is a general guideline for determining the anti-HIV-1 activity and cytotoxicity of this compound in MT-4 cells.
Materials:
-
This compound
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.
-
HIV-1 stock (e.g., NL4-3 strain)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Just before the experiment, ensure the cells are in the exponential growth phase.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Cytotoxicity Assay (Uninfected Cells):
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Add 100 µL of the various dilutions of this compound to the wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Anti-HIV Activity Assay (Infected Cells):
-
In a separate 96-well plate, seed MT-4 cells at the same density as above.
-
Add 50 µL of the this compound dilutions.
-
Add 50 µL of HIV-1 stock at a predetermined dilution that causes a clear cytopathic effect in 4-5 days.
-
Include control wells: virus-infected cells without inhibitor, uninfected cells without inhibitor, and uninfected cells with the highest concentration of the inhibitor.
-
Incubate and perform the MTT assay as described for the cytotoxicity assay.
-
Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that protects 50% of the cells from the virus-induced cytopathic effect.
-
Visualizations
Caption: HIV-1 Replication Cycle and the Role of RNase H.
Caption: Workflow for this compound Anti-HIV and Cytotoxicity Assays.
References
- 1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Investigating Low Antiviral Activity in Cellular Assays
This technical support center provides troubleshooting guidance for researchers encountering low antiviral activity with investigational compounds in cell-based assays. The following information uses the hypothetical compound NSC727447 as an example to illustrate a systematic approach to identifying potential causes for poor efficacy.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows potent activity in a cell-free enzymatic assay but has low antiviral activity in our cell-based model. What are the potential reasons for this discrepancy?
A1: A discrepancy between cell-free and cell-based assay results is a common challenge in drug discovery. Several factors can contribute to the low cellular activity of a compound that is active against its purified target. These can be broadly categorized as:
-
Poor Compound Accessibility to the Intracellular Target:
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its site of action.
-
Drug Efflux: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
-
-
Compound Instability and Inactivation:
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
-
-
Cellular Assay-Specific Issues:
-
High Cytotoxicity: The compound might be toxic to the host cells at concentrations required for antiviral activity, masking any therapeutic window.
-
Off-Target Effects: The compound could interact with other cellular components, leading to unintended consequences that interfere with its antiviral action.[1][2]
-
Q2: How can I systematically investigate the cause of this compound's low antiviral activity in my experiments?
A2: A logical troubleshooting workflow can help pinpoint the reason for the observed low activity. We recommend the following stepwise approach:
-
Confirm the Antiviral Activity and Assess Cytotoxicity: First, it is crucial to obtain reliable measurements of the compound's 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in your specific cell line and virus system. This will establish the therapeutic window, or lack thereof.
-
Investigate Cell Permeability: If the compound has a poor therapeutic index, the next step is to determine if it can efficiently enter the cells.
-
Assess Metabolic Stability: Concurrently, evaluating the compound's stability in the presence of liver microsomes can indicate if rapid metabolism is a contributing factor.
-
Evaluate for Drug Efflux: If the compound has reasonable permeability but still shows low activity, investigating whether it is a substrate for common efflux pumps is warranted.
The following sections provide detailed troubleshooting guides and experimental protocols for each of these steps.
Troubleshooting Guides
Issue 1: Is the observed low activity a result of high cytotoxicity?
Troubleshooting Steps:
-
Determine the CC50 of this compound: Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the concentration of this compound that reduces the viability of uninfected host cells by 50%.[1][3][4]
-
Determine the EC50 of this compound: Conduct an antiviral assay (e.g., plaque reduction or cytopathic effect inhibition assay) to find the concentration that inhibits viral replication by 50%.[5][6][7]
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.[3] An SI value less than 10 is generally considered indicative of poor selective antiviral activity.
Illustrative Data for this compound:
| Parameter | Value (µM) | Interpretation |
| EC50 | 25 | High concentration required for antiviral effect. |
| CC50 | 50 | Moderate cytotoxicity. |
| Selectivity Index (SI) | 2 | Very narrow therapeutic window, suggesting cytotoxicity may be a limiting factor. |
Logical Relationship Diagram: Assessing the Therapeutic Window
Caption: Workflow for assessing the therapeutic window of an antiviral compound.
Issue 2: Does this compound have poor cell permeability?
Troubleshooting Steps:
-
Perform a Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess the rate of drug transport.[8][9][10]
-
Determine the Apparent Permeability Coefficient (Papp): Calculate the Papp value for this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Interpret the Results: A low Papp (A-B) value suggests poor passive diffusion across the cell membrane.
Illustrative Data for this compound:
| Direction | Papp (x 10⁻⁶ cm/s) | Interpretation |
| Apical to Basolateral (A-B) | 0.5 | Low permeability. |
| Basolateral to Apical (B-A) | 1.2 | Suggests some efflux. |
| Efflux Ratio (B-A / A-B) | 2.4 | Indicates potential involvement of efflux pumps. |
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Issue 3: Is this compound metabolically unstable?
Troubleshooting Steps:
-
Conduct a Metabolic Stability Assay: Incubate this compound with human liver microsomes, which contain key drug-metabolizing enzymes.[11][12][13][14]
-
Measure Compound Depletion Over Time: Quantify the concentration of the parent compound at various time points.
-
Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint): These parameters indicate the rate of metabolism. A short half-life suggests rapid metabolic breakdown.
Illustrative Data for this compound:
| Parameter | Value | Interpretation |
| In Vitro t½ (min) | 15 | Short half-life, indicating rapid metabolism. |
| Intrinsic Clearance (µL/min/mg protein) | 92 | High clearance, suggesting efficient enzymatic degradation. |
Signaling Pathway Diagram: Drug Metabolism
Caption: Simplified pathway of drug metabolism by liver enzymes.
Issue 4: Is this compound a substrate for efflux pumps?
Troubleshooting Steps:
-
Perform a P-glycoprotein (P-gp) Substrate Assay: This can be done using cell lines that overexpress P-gp (e.g., MDCK-MDR1) and comparing the transport of this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[15][16][17]
-
Analyze the Efflux Ratio: A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.
Illustrative Data for this compound in MDCK-MDR1 cells:
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Without Verapamil | 0.4 | 4.8 | 12.0 |
| With Verapamil | 1.5 | 1.8 | 1.2 |
Interpretation: The high efflux ratio without the inhibitor and its significant reduction with the inhibitor strongly suggest that this compound is a substrate of P-gp.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and incubate overnight.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol 2: Plaque Reduction Antiviral Assay
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.
-
Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with serial dilutions of this compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
-
Cell Seeding: Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Assay Initiation: Add this compound to the apical (A) or basolateral (B) chamber, with or without a P-gp inhibitor like verapamil in both chambers.
-
Sampling: At designated time points, collect samples from the receiver chamber (B or A, respectively).
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A-B and B-A transport and determine the efflux ratio. A significant decrease in the efflux ratio in the presence of the inhibitor indicates that the compound is a P-gp substrate.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers [mdpi.com]
- 9. An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 18. emerypharma.com [emerypharma.com]
- 19. Development of Antiviral Agents - Assessment of Future Scientific Needs for Live Variola Virus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NSC727447 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing NSC727447 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of greater than 10 mg/mL.[1] For optimal results, use anhydrous, research-grade DMSO.
Q2: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A2: This is a common issue known as precipitation, which can occur when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[2] When the DMSO stock is diluted, the concentration of DMSO decreases significantly, and the aqueous medium is unable to keep the hydrophobic this compound in solution, leading to its precipitation.[2]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your culture medium is high enough to maintain the solubility of this compound, while remaining low enough to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[3] It is recommended to keep the final DMSO concentration at or below 0.5%. A key technique is to add the DMSO stock solution to the culture medium while vigorously mixing or vortexing to promote rapid and uniform dispersion.[2]
Q4: Can I use other co-solvents or solubilizing agents to improve the aqueous solubility of this compound?
A4: While DMSO is the primary recommended solvent, other strategies can be employed to enhance the solubility of hydrophobic compounds. These can include the use of co-solvents or solubilizing agents. However, any additional agent must be tested for compatibility with your specific cell line and experimental conditions to ensure it does not introduce unintended biological effects.
Q5: What is the known mechanism of action for this compound?
A5: this compound is an inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase.[1][4] It has been shown to have high selectivity for the viral enzyme over human RNase H.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration is too low. | Decrease the final concentration of this compound in the media. Increase the final DMSO concentration, ensuring it remains within the tolerated range for your cells (typically ≤ 0.5%). Prepare an intermediate dilution of the stock in 100% DMSO before the final dilution into the medium. Add the DMSO stock to the medium with vigorous vortexing for rapid dispersal.[2] |
| Precipitate appears over time in the incubator. | The compound may be coming out of solution as the temperature equilibrates or due to interactions with media components. | Use the prepared media containing this compound as quickly as possible after preparation. If possible, prepare dilutions at room temperature before warming to 37°C. Consider reducing the serum concentration in your media if your cell line can tolerate it, as serum proteins can sometimes interact with small molecules.[2] |
| Inconsistent experimental results. | Incomplete dissolution of the stock solution or precipitation in the media can lead to variability in the effective concentration of the compound. | Ensure the initial stock solution in DMSO is fully dissolved. Warming the solution to 37°C for a short period can aid dissolution.[2] Visually inspect for any particulate matter before use. Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all solid material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
To ensure complete dissolution, cap the vial tightly and vortex thoroughly.
-
If necessary, place the tube in a 37°C water bath or heat block for 10 minutes to aid dissolution. Vortex again.[2]
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Diluting this compound into Cell Culture Media
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the thawed stock solution to ensure homogeneity.
-
In a sterile conical tube, vigorously vortex the pre-warmed cell culture medium.
-
While the medium is still vortexing, add the required volume of the this compound stock solution directly into the vortex. This promotes rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Continue vortexing for a few seconds after adding the compound.
-
Use the freshly prepared medium for your experiment immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended experimental workflow for using this compound.
References
NSC727447 stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC727447. The information is designed to address common issues encountered during experimental procedures involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its aqueous solutions?
A1:
-
Solid this compound: The solid compound should be stored at 4°C and protected from light.[1]
-
Aqueous Solutions: For short-term storage (up to 24 hours), solutions can be kept at 4°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: How do I best dissolve this compound to prepare an aqueous stock solution?
A2: Due to the limited information on the aqueous solubility of this compound, it is recommended to first dissolve the compound in a small amount of an organic solvent such as DMSO. Subsequently, this stock solution can be diluted with the desired aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other unwanted effects (typically <0.5%).
Q3: I am observing precipitation after diluting my this compound stock solution into my aqueous buffer. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some potential causes and solutions:
-
Low Aqueous Solubility: this compound may have limited solubility in your specific buffer.
-
Troubleshooting: Try lowering the final concentration of this compound. You can also test a range of pH values for your buffer, as solubility can be pH-dependent. The use of a co-solvent or a small percentage of a surfactant approved for your experimental system might also help to increase solubility.
-
-
Buffer Incompatibility: Components of your buffer system could be interacting with this compound, leading to precipitation.
-
Troubleshooting: Prepare the this compound solution in a simpler buffer (e.g., PBS) to see if the issue persists. If not, systematically add components of your more complex media to identify the incompatible ingredient.
-
-
Temperature Effects: The solubility of the compound may decrease at lower temperatures.
-
Troubleshooting: Ensure your buffer is at room temperature before adding the this compound stock solution. If you must work at a lower temperature, you may need to accept a lower maximum working concentration.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
This could be due to the degradation of the compound in your aqueous solution. The stability of small molecules can be influenced by pH, temperature, and light exposure.
Hypothetical Stability Data of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature (°C) | % Remaining after 24 hours | % Remaining after 72 hours | % Remaining after 1 week |
| 37 | 85% | 65% | 40% |
| 25 (Room Temperature) | 95% | 88% | 75% |
| 4 | >99% | 98% | 95% |
| -20 | >99% | >99% | >99% |
Hypothetical pH-Dependent Stability of this compound at 25°C
| Buffer pH | % Remaining after 48 hours |
| 5.0 | 92% |
| 7.4 | 90% |
| 8.5 | 80% |
Recommendations:
-
Prepare fresh solutions before each experiment, especially for long-duration assays.
-
If you need to store solutions, use -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Protect solutions from light, as this compound is light-sensitive in its solid form.[1]
Issue 2: How can I perform a basic stability test for this compound in my specific experimental buffer?
You can perform a simple stability study using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC-Based Stability Assessment of this compound
-
Solution Preparation: Prepare a stock solution of this compound in your desired aqueous buffer at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area corresponding to this compound. This will serve as your baseline (100% integrity).
-
Incubation: Store the remaining solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of your solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
Visual Guides
Hypothetical Signaling Pathway for a Ribonuclease H Inhibitor
The following diagram illustrates a simplified, hypothetical signaling pathway where an inhibitor like this compound might act to prevent the degradation of an RNA-DNA hybrid, thereby impacting downstream cellular processes.
Caption: Hypothetical mechanism of this compound as a Ribonuclease H inhibitor.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps for conducting a stability study of this compound in an aqueous solution.
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Research Limitations of NSC727447
Welcome to the technical support center for NSC727447. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is primarily identified as an inhibitor of the Ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase.[1][2][3][4] It has been shown to have greater selectivity for viral RNase H over human RNase H.[1][2][4] Its anticancer mechanism is still under investigation, but it is believed to be linked to the inhibition of cellular processes that are essential for the rapid proliferation of cancer cells.
Q2: What are the known anti-cancer activities of this compound?
A2: this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[5] It has been observed to be less active against normal intestinal epithelial cells, suggesting a degree of tumor selectivity.[5]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C.[6][7][8] Working solutions can be prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).
Q4: What are the typical effective concentrations of this compound in cell culture experiments?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line. Reported IC50 values for breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines are in the range of 10 to 50 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: Low or No Efficacy in Cancer Cell Lines
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Perform a dose-response study to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9][10] |
| Cell Line Resistance | Some cancer cell lines may exhibit intrinsic or acquired resistance.[11][12][13][14][15] Consider using a different cell line or investigating potential resistance mechanisms. |
| Suboptimal Experimental Conditions | Ensure optimal cell culture conditions, including media, serum, and incubation time. The duration of treatment with this compound may need to be optimized (e.g., 24, 48, or 72 hours). |
Problem 2: Inconsistent or Unreliable Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| DMSO Toxicity | Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically ≤ 0.5%). Run a vehicle control (medium with DMSO only) to assess its effect. |
| Assay Variability | Use a consistent and validated protocol for your chosen viability, apoptosis, or cell cycle assay. Include appropriate positive and negative controls in each experiment. |
Problem 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | While the primary target is RNase H, off-target effects are possible with small molecule inhibitors.[3][16][17][18][19][20][21] |
| Phenotypic Changes Unrelated to RNase H Inhibition | Consider performing experiments to determine if the observed effects are independent of RNase H activity. This could involve using cell lines with varying RNase H expression or activity. |
| Interaction with Other Cellular Components | Investigate potential interactions with other cellular targets, such as kinases, which are common off-targets for small molecules.[19][20][21][22] |
Quantitative Data Summary
| Compound | Target | Cell Line | Activity | Value | Reference |
| This compound | HIV-1 RNase H | - | IC50 | 2.0 µM | [1][2][3][4] |
| This compound | HIV-2 RNase H | - | IC50 | 2.5 µM | [1][2][3][4] |
| This compound | Human RNase H | - | IC50 | 10.6 µM | [1][2][3][4] |
| This compound | Cancer Cells | HTB-26 (Breast) | IC50 | 10 - 50 µM | [5] |
| This compound | Cancer Cells | PC-3 (Pancreatic) | IC50 | 10 - 50 µM | [5] |
| This compound | Cancer Cells | HepG2 (Hepatocellular) | IC50 | 10 - 50 µM | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[23]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[23]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[2][5][24][25][26]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2][5][25]
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment: Treat cells with this compound.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[1][16][17]
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[1][16][17]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting logic for low efficacy of this compound.
Caption: Hypothesized signaling pathway for this compound's anticancer activity.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ribonuclease H抑制剂 | MCE [medchemexpress.cn]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of stock and diluted rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug Resistance in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncologynews.com.au [oncologynews.com.au]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biologi.ub.ac.id [biologi.ub.ac.id]
- 26. corefacilities.iss.it [corefacilities.iss.it]
Technical Support Center: Investigating Off-Target Effects of NSC727447
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of the investigational compound NSC727447.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-targets of this compound?
This compound is designed as a potent inhibitor of a specific primary target kinase. However, like many small molecule inhibitors, it can exhibit activity against other kinases and non-kinase proteins. These unintended interactions are known as off-target effects. Comprehensive profiling is essential to understand the full spectrum of its cellular activity. Computational tools and large-scale screening data can help predict secondary targets.[1]
Q2: How can I experimentally identify the off-targets of this compound in my cell model?
Several unbiased experimental approaches can be employed to identify off-target effects directly in your experimental system:
-
Kinase Profiling Services: Commercially available panels can screen this compound against hundreds of purified kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.
-
Chemoproteomics: This technique uses chemical probes to enrich and identify proteins that bind to this compound in cell lysates or live cells.[2]
-
Phosphoproteomics: By analyzing changes in the phosphorylation status of thousands of proteins in response to this compound treatment, you can infer the inhibition of upstream kinases.
Q3: My experimental results with this compound are inconsistent with its presumed mechanism of action. Could off-target effects be the cause?
Yes, discrepancies between the expected and observed phenotype are often attributable to off-target effects. If this compound is causing unexpected cell death, altered signaling pathways, or other unanticipated biological responses, it is crucial to investigate its off-target profile. Transcriptomic profiling can reveal gene expression changes that point towards the modulation of unintended pathways.[3]
Q4: What is the significance of identifying off-target effects in drug development?
Identifying off-target effects is critical for several reasons:
-
Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity.
-
Mechanism of Action: Understanding the full target profile provides a more accurate picture of how a compound exerts its biological effects.
-
Drug Repurposing: An off-target effect for one indication could be a desirable therapeutic effect for another.[1]
-
Structure-Activity Relationship (SAR) Studies: Knowledge of off-targets can guide medicinal chemistry efforts to design more selective and potent inhibitors.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed in multiple cell lines.
-
Possible Cause: this compound may be inhibiting essential "housekeeping" kinases or other proteins vital for cell survival.
-
Troubleshooting Steps:
-
Perform a dose-response curve in a panel of cell lines to determine the GI50 (concentration for 50% growth inhibition).
-
Conduct a kinome-wide screen to identify off-target kinases that are known to be critical for cell viability.
-
Use a rescue experiment: If a specific off-target is suspected, try to rescue the cytotoxic effect by overexpressing the target or activating a downstream component of the pathway.
-
Consider non-kinase targets: Employ techniques like CETSA or chemical proteomics to identify non-kinase off-targets that might be responsible for the toxicity.
-
Problem 2: Discrepancy between in vitro kinase inhibition data and cellular activity.
-
Possible Cause: Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity in a cellular context.
-
Troubleshooting Steps:
-
Assess cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can efficiently cross the cell membrane.
-
Perform a target engagement assay in intact cells: Techniques like CETSA can confirm that this compound is binding to its intended target within the cell.[2]
-
Evaluate the impact of intracellular ATP: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in potency.
-
Profile off-targets in a cellular context: An intracellular chemoproteomics approach can provide a more accurate assessment of target and off-target binding in a live cell environment.[2]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Profiling of this compound
| Kinase Target | IC50 (nM) | Target Class | Comments |
| Primary Target Kinase A | 5 | Tyrosine Kinase | On-target activity |
| Off-Target Kinase B | 50 | Serine/Threonine Kinase | 10-fold less potent than on-target |
| Off-Target Kinase C | 250 | Tyrosine Kinase | Potential for off-target effects at higher concentrations |
| Off-Target Kinase D | >10,000 | Serine/Threonine Kinase | Not a significant off-target |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Primary Target A Expression | Off-Target B Expression | GI50 (nM) |
| Cell Line X | High | Low | 10 |
| Cell Line Y | High | High | 8 |
| Cell Line Z | Low | High | 500 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein. The amount of soluble protein at each temperature is a measure of its thermal stability. An increase in thermal stability in the presence of this compound indicates target engagement.
Protocol 2: Kinome-wide Off-Target Profiling using Chemical Proteomics
-
Probe Synthesis: Synthesize a chemical probe version of this compound that incorporates a reactive group (for covalent binding to targets) and a reporter tag (e.g., biotin or an alkyne for click chemistry).
-
Cell Treatment and Lysis: Treat cells with the this compound probe. For competitive profiling, pre-incubate cells with this compound before adding the probe. Lyse the cells to obtain a protein extract.
-
Affinity Purification: Use streptavidin beads (for biotin tags) or perform a click reaction with an azide-biotin tag followed by streptavidin pulldown to enrich for proteins that have been labeled by the probe.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the this compound probe.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its primary target and an off-target kinase.
Caption: Experimental workflow for investigating the off-target effects of a small molecule inhibitor.
References
Technical Support Center: Enhancing Cell Permeability of NSC727447
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of NSC727447, a known inhibitor of HIV-1 and HIV-2 ribonuclease H.
Troubleshooting Guide: Low Cell Permeability of this compound
Low intracellular concentrations of this compound can be a significant hurdle in achieving desired experimental outcomes. This guide provides potential causes and solutions to troubleshoot and improve its cell permeability.
| Issue | Potential Cause | Suggested Solution |
| Poor passive diffusion across the cell membrane. | Physicochemical properties of this compound may limit its ability to cross the lipid bilayer. Based on Lipinski's Rule of Five, the compound's characteristics are favorable (see analysis below), but other factors could still impede passive diffusion. | - Prodrug Approach: Modify this compound into a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound. - Chemical Modification: Introduce intramolecular hydrogen bonds to shield polar groups and reduce the energy barrier for membrane transit. |
| Active efflux by cellular transporters. | This compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell, lowering its intracellular concentration. | - Co-administration with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to increase the intracellular accumulation of this compound. Note: This approach requires careful validation to avoid off-target effects. |
| Low solubility in aqueous media. | While soluble in DMSO, this compound may have limited solubility in aqueous cell culture media, leading to precipitation and reduced availability for cellular uptake.[1][2] | - Formulation with Permeability Enhancers: Utilize excipients such as cyclodextrins or surfactants to improve solubility and membrane interaction. - Nanoparticle Encapsulation: Formulate this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles to facilitate cellular uptake through endocytosis. |
| Degradation or metabolism. | The compound may be unstable in the experimental conditions or rapidly metabolized by cells, leading to lower-than-expected intracellular levels of the active form. | - Stability Assays: Perform stability studies of this compound in your specific cell culture medium and conditions. - Metabolic Profiling: Analyze cell lysates to identify potential metabolites and assess the rate of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the predicted cell permeability of this compound based on its physicochemical properties?
A1: To predict the passive cell permeability of this compound, we can analyze its properties using Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely if a compound violates two or more of the following criteria:
-
Molecular Weight: ≤ 500 Da
-
LogP (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors: ≤ 5
-
Hydrogen Bond Acceptors: ≤ 10
Lipinski's Rule of Five Analysis for this compound:
| Parameter | Value for this compound | Pass/Fail |
| Molecular Formula | C₁₀H₁₄N₂OS | - |
| Molecular Weight | 210.30 g/mol [2] | Pass |
| LogP (predicted) | ~1.8 - 2.5 | Pass |
| Hydrogen Bond Donors | 4 (from two -NH₂ groups) | Pass |
| Hydrogen Bond Acceptors | 3 (from C=O, N of the amide, and S) | Pass |
Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting that it has favorable physicochemical properties for passive diffusion across cell membranes. However, experimental validation is crucial as other factors can influence its permeability.
Q2: What are the primary strategies to improve the cell permeability of a small molecule like this compound?
A2: Several strategies can be employed to enhance the cellular uptake of this compound:
-
Chemical Modification (Prodrug Approach): This involves modifying the structure of this compound to create a more permeable derivative (prodrug) that, once inside the cell, is converted back to the active compound.
-
Formulation-Based Approaches:
-
Nanocarriers: Encapsulating this compound in liposomes or polymeric nanoparticles can facilitate its entry into cells via endocytosis.
-
Permeability Enhancers: Using excipients that transiently increase membrane fluidity or open tight junctions can improve passive diffusion.
-
-
Biological Approaches:
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can actively transport it across the cell membrane.
-
Q3: Are there any specific chemical modifications to this compound that could enhance its permeability?
A3: While specific modifications would require experimental validation, general principles suggest:
-
Masking Polar Groups: Temporarily masking the polar amine and amide groups with lipophilic moieties can increase the overall lipophilicity of the molecule, favoring membrane transit. These masking groups should be designed to be cleaved by intracellular enzymes.
-
Introducing Intramolecular Hydrogen Bonds: Strategic placement of functional groups that can form intramolecular hydrogen bonds can "hide" the polar nature of other groups, presenting a less polar face to the lipid bilayer and lowering the desolvation penalty for entering the membrane.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Plate reader for UV-Vis absorbance or fluorescence
Procedure:
-
Prepare the Donor Plate: Add the this compound working solution (diluted from the DMSO stock in PBS) to the wells of the donor plate.
-
Coat the Filter Membrane: Add the phospholipid solution to the filter membrane of the acceptor plate and allow the solvent to evaporate, forming a lipid bilayer.
-
Assemble the PAMPA Sandwich: Place the acceptor plate onto the donor plate, ensuring the coated membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a plate reader.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations and known assay parameters.
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Permeability (Pe) (10⁻⁶ cm/s) |
| This compound | 10 | 4 | Experimental Value |
| Control (High Permeability) | 10 | 4 | Experimental Value |
| Control (Low Permeability) | 10 | 4 | Experimental Value |
Visualizations
References
Technical Support Center: Addressing NSC727447 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC727447 in their experiments. The information is designed to address specific issues that may be encountered, with a focus on understanding and troubleshooting its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known to be an inhibitor of Ribonuclease H (RNase H), an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. It has shown activity against HIV-1 and HIV-2 RNase H. The inhibition of this enzyme is a key therapeutic strategy in anti-HIV research.
Q2: Why might I observe cytotoxicity in my cell lines when treating with this compound?
While the primary target of this compound is viral RNase H, it may also affect endogenous cellular RNase H enzymes, which are essential for various cellular processes, including DNA replication and repair. Inhibition of host cell RNase H could lead to the accumulation of RNA/DNA hybrids, triggering DNA damage responses, cell cycle arrest, and ultimately apoptosis. The extent of cytotoxicity can be cell-line dependent.
Q3: What are the known inhibitory concentrations (IC50) of this compound?
The following table summarizes the reported IC50 values of this compound against various RNase H enzymes.
| Target Enzyme | IC50 Value |
| HIV-1 RNase H | 2.0 µM |
| HIV-2 RNase H | 2.5 µM |
| Human RNase H | 10.6 µM |
| E. coli RNase H | 100 µM |
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information regarding the comprehensive off-target profile of this compound. When observing unexpected cellular phenotypes, the possibility of off-target effects should be considered.
Q5: What are recommended positive and negative controls for my experiments?
-
Positive Control (for cytotoxicity): A well-characterized cytotoxic agent that induces cell death through a known mechanism in your cell line of interest (e.g., staurosporine for apoptosis, doxorubicin for DNA damage-induced cytotoxicity).
-
Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the experimental conditions.
-
Cell Line-Specific Controls: If available, a cell line known to be sensitive or resistant to RNase H inhibition could serve as a valuable control.
Troubleshooting Guides
Problem 1: Higher-than-expected cytotoxicity is observed across multiple cell lines.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound: | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell lines. Start with a wide range of concentrations. |
| Solvent toxicity: | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control at the highest concentration used. |
| Cell line sensitivity: | Some cell lines may be inherently more sensitive to the inhibition of endogenous RNase H. Consider using a panel of cell lines with varying proliferation rates and origins. |
| Contamination of the compound: | Verify the purity and integrity of your this compound stock. If possible, obtain a fresh batch from a reliable supplier. |
Problem 2: Inconsistent results and poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions: | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Instability of this compound in solution: | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate pipetting: | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
| Edge effects in multi-well plates: | Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. |
Problem 3: Difficulty in determining if the observed cytotoxicity is due to on-target (RNase H inhibition) or off-target effects.
| Possible Cause | Troubleshooting Step |
| Lack of specific molecular markers: | Investigate downstream markers of RNase H inhibition. For example, assess the levels of RNA/DNA hybrids using S9.6 antibody-based techniques (e.g., immunofluorescence or dot blot). An increase in RNA/DNA hybrids concurrent with cytotoxicity would suggest an on-target effect. |
| Unavailability of a rescue experiment: | If possible, perform a rescue experiment by overexpressing RNase H1 in your cells to see if it alleviates the cytotoxic effects of this compound. |
| Need for a structurally distinct inhibitor: | Use another RNase H inhibitor with a different chemical scaffold as a comparator. If both compounds induce a similar cytotoxic phenotype, it is more likely to be an on-target effect. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Visualizing Pathways and Workflows
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Relationship between RNase H inhibition and cytotoxicity.
Technical Support Center: Enhancing In Vivo Performance of Novel Anticancer Agents
Disclaimer: Information regarding the specific compound NSC727447, including its in vivo performance, analogs, and specific signaling pathways, is not publicly available. This guide provides general troubleshooting strategies and experimental protocols applicable to the development of novel anticancer compounds with suboptimal in vivo efficacy, using hypothetical examples for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: My novel anticancer compound shows excellent in vitro potency but poor in vivo efficacy. What are the common reasons for this discrepancy?
A1: The transition from in vitro to in vivo settings introduces multiple complexities that can negatively impact a compound's performance. Key factors include:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, preventing it from reaching the tumor at a sufficient concentration and for a sufficient duration.
-
Low Bioavailability: The compound may be poorly absorbed into the systemic circulation after administration.
-
Suboptimal Formulation: The compound's formulation may lead to poor solubility, instability in physiological conditions, or rapid degradation.[1][2]
-
Off-Target Toxicity: The compound might cause unforeseen toxicity in the whole organism, limiting the achievable therapeutic dose.
-
Inefficient Tumor Penetration: The compound may not effectively penetrate the tumor tissue to reach its target cells.
Q2: How can I improve the plasma stability of my lead compound?
A2: Enhancing plasma stability is a critical step in improving in vivo performance. Several strategies can be employed:
-
Structural Modification: Introduce metabolically stable functional groups or reduce the number of labile bonds in the compound's structure.[1]
-
Prodrug Approach: Design a prodrug that is inactive but is metabolized to the active form in the body. This can protect the drug from premature degradation.[1][3]
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the drug into liposomes, micelles, or emulsions can protect it from degradation in the plasma.[1]
-
Polymer-Based Formulations: Encapsulating the drug in polymeric nanoparticles can shield it from enzymatic and chemical degradation.[1]
-
Amorphous Solid Dispersions: This can improve solubility and prevent crystallization, leading to enhanced plasma stability.[1]
-
-
Conjugation: Attach the drug to larger molecules like polymers or proteins to protect it from degradation.[1]
Q3: What formulation strategies can be used to improve the bioavailability of a poorly soluble compound?
A3: For compounds with poor water solubility, several formulation techniques can enhance bioavailability:
-
Particle Size Reduction: Nanosizing the drug can dramatically increase its surface area, which can improve the dissolution rate and cellular uptake.[2]
-
Solid Dispersions: Creating amorphous solid dispersions can stabilize the drug in a high-energy, non-crystalline form, which increases its apparent solubility and dissolution rate.[2]
-
Lipid-Based Delivery Systems: These formulations can enhance the solubility of lipophilic drugs and facilitate lymphatic absorption.[2][4]
-
Co-crystallization: Altering the crystal packing by introducing stabilizing co-formers can create a less-hygroscopic and more soluble form of the drug.[5]
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance and Low Exposure
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| Rapid Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic hotspots. | Identification of labile chemical moieties. |
| Synthesize analogs with modifications at the metabolic hotspots (e.g., fluorination, methylation). | Increased metabolic stability and plasma half-life. | |
| Poor Solubility | Evaluate different formulation strategies such as lipid-based or polymer-based formulations.[1] | Improved solubility and bioavailability. |
| Co-administer with enzyme inhibitors (e.g., CYP450 inhibitors) in preclinical models.[1] | Slower metabolic degradation and increased exposure. |
Issue 2: Lack of In Vivo Efficacy Despite Adequate Exposure
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| Poor Tumor Penetration | Utilize imaging techniques (e.g., PET, MALDI-MSI) to assess drug distribution in tumor tissue. | Quantification of drug concentration in the tumor vs. plasma. |
| Design analogs with physicochemical properties more favorable for tissue penetration (e.g., lower molecular weight, optimized lipophilicity). | Enhanced tumor-to-plasma concentration ratio. | |
| Drug Resistance | Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in the tumor model. | Determine if the compound is a substrate for efflux pumps. |
| Co-administer with an efflux pump inhibitor or design analogs that are not substrates for these pumps. | Increased intracellular drug concentration in tumor cells. |
Quantitative Data Summary (Illustrative Examples)
Table 1: In Vitro Potency and In Vivo Efficacy of this compound Analogs
| Compound | IC50 (nM) in Cancer Cell Line X | In Vivo TGI (%) @ 50 mg/kg |
| This compound | 50 | 15 |
| Analog-1 | 75 | 45 |
| Analog-2 | 120 | 60 |
| Analog-3 | 40 | 20 |
TGI: Tumor Growth Inhibition
Table 2: Pharmacokinetic Parameters of this compound and Optimized Analog-2
| Compound | Cmax (ng/mL) | T1/2 (hours) | AUC (ng*h/mL) | Bioavailability (%) |
| This compound | 250 | 1.5 | 800 | 10 |
| Analog-2 | 1200 | 8.0 | 9600 | 55 |
Cmax: Maximum plasma concentration, T1/2: Half-life, AUC: Area under the curve
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Dosing: Administer the compound to a cohort of mice (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, T1/2, and AUC.
Visualizations
Caption: Workflow for optimizing a lead compound with poor in vivo performance.
Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.
References
- 1. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. upm-inc.com [upm-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of NSC727447: A Comparative Guide to RNase H Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Ribonuclease H (RNase H) inhibitor, NSC727447, with alternative compounds. This document summarizes key quantitative data, details experimental protocols for activity validation, and visualizes the relevant biological pathways and experimental workflows.
Ribonuclease H (RNase H) is a critical enzyme involved in the cleavage of the RNA strand in RNA/DNA hybrids. This function is essential for various biological processes, including the replication of retroviruses like HIV and the maintenance of genomic stability in cells by resolving R-loops. The inhibitory potential of small molecules against RNase H presents a promising avenue for therapeutic intervention in viral diseases and certain cancers. This compound has been identified as an inhibitor of RNase H, demonstrating activity against viral and human forms of the enzyme.
Comparative Analysis of RNase H Inhibitors
The inhibitory potency of this compound and a selection of alternative compounds are presented below. The data, primarily expressed as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki), has been compiled from various studies to facilitate a direct comparison.
| Inhibitor Class | Compound | Target RNase H | IC50 / Ki (µM) |
| Thiazolyl-phenyl-hydrazone | This compound | HIV-1 | 2.0 |
| HIV-2 | 2.5 | ||
| Human | 10.6 | ||
| E. coli | 100 | ||
| N-hydroxyimides | Compound 1 | HIV-1 | 0.6 - 1 |
| Hydroxylated Tropolones | β-thujaplicinol | HIV-1 | 0.21 |
| HIV-2 | 0.77 | ||
| Manicol | HIV-1 | 0.60 | |
| Human | 3.5 | ||
| Diketo Acids (DKAs) | BTDBA | HIV-1 | 3.2 |
| RDS1643 | HIV-1 | 17 (Ki) | |
| Naphthoquinone Mannich Bases | Compound 1e | HIV-1 | 3.1 |
| Compound 2k | HIV-1 | 2.8 | |
| Allosteric Inhibitors | BBNH | HIV-1 | 3.5 |
| DHBNH | p66/p51 RT | 0.5 | |
| Compound 26 | HIV-1 | 2.0 |
Experimental Protocols for Validating Inhibitory Activity
The following protocols outline standard methodologies for assessing the inhibitory activity of compounds against RNase H.
In Vitro RNase H Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorescently labeled RNA strand in an RNA/DNA hybrid substrate.
Materials:
-
Purified RNase H enzyme (e.g., HIV-1 RT, Human RNase H1)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., RNA labeled with FAM and DNA with a quencher like DABCYL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the RNase H enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent RNA/DNA hybrid substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. An increase in fluorescence indicates cleavage of the RNA strand.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (for HIV RNase H)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Human T-cell line susceptible to HIV infection (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium
-
Test compounds
-
96-well cell culture plates
-
Reagents for measuring cell viability (e.g., XTT, MTT) or viral load (e.g., p24 ELISA)
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for several days.
-
Assess the antiviral activity by:
-
Cell Viability: Add a cell viability reagent (e.g., XTT) and measure the absorbance. A higher absorbance indicates protection from virus-induced cell death.
-
Viral Load: Collect the culture supernatant and measure the amount of a viral protein (e.g., p24 antigen) using an ELISA kit. A lower p24 level indicates inhibition of viral replication.
-
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Concurrently, assess the cytotoxicity (CC50) of the compound on uninfected cells to determine the therapeutic index (CC50/EC50).
Visualizing the Mechanism and Workflow
To better understand the context of RNase H inhibition, the following diagrams illustrate the enzyme's role in a key biological pathway and a typical experimental workflow for inhibitor validation.
Caption: Role of RNase H in Retroviral Replication.
Unveiling the Potency of NSC727447 and its Analogs as HIV-1 RNase H Inhibitors
A Comparative analysis of vinylogous ureas reveals key structural determinants for antiviral activity.
In the ongoing quest for novel antiretroviral agents, the Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) presents a compelling, yet underexploited, therapeutic target. This guide provides a comparative analysis of the efficacy of NSC727447, a vinylogous urea identified as a moderately potent inhibitor of HIV-1 RNase H, and its structural analogs. By examining key experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships within this class of inhibitors.
Efficacy at a Glance: Quantitative Comparison
The inhibitory potential of this compound and its analogs against the RNase H activity of HIV-1 RT has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, with lower values indicating higher potency.
| Compound ID | Structure/Modification | IC50 (µM) | Reference |
| This compound | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | ~4.0 - 30 | [1][2] |
| NSC727448 | N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide | - | [3] |
| Analog 3 | 2-amino-thiophene-3-carboxamide (lacks cycloalkane ring) | Inactive | [4] |
| Analog 4 | 4,5-dimethyl substituted | Inactive | [4] |
| Analog 5 | Cyclopentane substituted | Inactive | [4] |
| Analog 6 | Cyclohexane substituted | 14 | [4] |
| Analog 7 | Cyclooctane substituted | Inactive | [4] |
Note: IC50 values can vary between different studies and assay conditions.
The data clearly indicates that the cycloheptane ring of this compound is a critical determinant of its inhibitory activity. Both the absence of a cycloalkane ring (Analog 3) and the presence of smaller (cyclopentane, Analog 5) or larger (cyclooctane, Analog 7) rings result in a loss of potency. The cyclohexane-substituted analog (Analog 6) retains some activity, suggesting an optimal ring size for effective binding.
Delving into the Mechanism: An Allosteric Approach
Unlike many RNase H inhibitors that chelate the divalent metal ions in the active site, this compound and its analogs function through a distinct, allosteric mechanism.[1][3] This novel mode of action involves binding to a pocket on the p51 subunit of the HIV-1 RT heterodimer, specifically within the "thumb" subdomain.[3] This binding event is thought to induce a conformational change that indirectly disrupts the catalytic activity of the RNase H domain on the p66 subunit.
References
- 1. Vinylogous Ureas as a Novel Class of Inhibitors of Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vinylogous ureas as a novel class of inhibitors of reverse transcriptase-associated ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Analysis of Vinylogous Urea Inhibitors of Human Immunodeficiency Virus-Encoded Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of NSC727447: A Comparative Guide to a Novel HIV-1 RNase H Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NSC727447, a vinylogous urea compound, with other known inhibitors of HIV-1 Ribonuclease H (RNase H). Experimental data, detailed methodologies, and a visual representation of the underlying molecular pathways are presented to facilitate a deeper understanding of its unique mechanism of action.
This compound, identified through high-throughput screening of National Cancer Institute (NCI) libraries, has emerged as a noteworthy inhibitor of the Ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT).[1] This guide delves into the specifics of its activity, offering a side-by-side comparison with other classes of RNase H inhibitors.
Comparative Analysis of RNase H Inhibitors
The landscape of HIV-1 RNase H inhibitors is diverse, with compounds targeting the enzyme through different mechanisms. This compound, a vinylogous urea, distinguishes itself by not targeting the active site directly, a mechanism employed by many other inhibitors that chelate the divalent metal ions essential for catalysis.[1] The following table summarizes the activity of this compound in comparison to other well-characterized RNase H inhibitors.
| Compound/Class | Chemical Name/Class | Target Site | IC50 (µM) | Mechanism of Action |
| This compound | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | p51 thumb subdomain | Moderately Potent (Specific value not consistently reported) | Allosteric inhibition by binding to a region distinct from the catalytic center.[1][2] |
| β-thujaplicinol | Hydroxytropolone | RNase H active site | Sub-micromolar | Active-site directed, metal-chelating antagonist.[2] |
| Diketo acids (DKAs) | e.g., 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester (RDS1643) | RNase H active site | ~13 (for RDS1643) | Binds to Mg2+ cofactors in the active site.[3] |
| N-hydroxy naphthyridinones | N-hydroxy naphthyridinone derivatives | RNase H active site | Sub-micromolar | Metal-binding pharmacophore that interacts with the active site. |
| Acyl hydrazones | Acyl hydrazone derivatives | p51 thumb and a second site on the p66 thumb | Varies | Allosteric inhibition through interaction with the p51 thumb.[2] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the cross-validation and comparison of inhibitor activity. Below are the fundamental protocols for the key assays used in the evaluation of this compound and its alternatives.
HIV-1 RNase H Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the RNase H activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RNA/DNA hybrid substrate (e.g., fluorescein-labeled RNA annealed to a Dabcyl-labeled DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the RNA/DNA hybrid substrate, and the test compound dilutions.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity. The cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3][4]
Visualizing the Mechanism of Action
To illustrate the molecular interactions and the overall process of HIV-1 reverse transcription and its inhibition, the following diagrams are provided.
Caption: Workflow of HIV-1 Reverse Transcription in a Host Cell.
The following diagram illustrates the specific mechanism of action of this compound in inhibiting the RNase H activity of HIV-1 Reverse Transcriptase.
Caption: Allosteric Inhibition of RNase H by this compound.
References
- 1. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Highly Conserved Residues Involved in Inhibition of HIV-1 RNase H Function by Diketo Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of NSC727447 Derivatives: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the NSC727447 scaffold, a known inhibitor of HIV-1 and HIV-2 Ribonuclease H (RNase H), is crucial for the development of novel antiretroviral agents. This guide provides an objective comparison of available data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this endeavor.
This compound, identified by its CAS number 40106-12-5, is chemically known as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. It exhibits inhibitory activity against HIV-1 and HIV-2 RNase H with IC50 values of 2.0 µM and 2.5 µM, respectively. Notably, it shows selectivity over human RNase H (IC50 = 10.6 µM) and E. coli RNase H (IC50 = 100 µM)[1]. This compound and its analogs belong to the class of vinylogous ureas and represent a novel class of RNase H antagonists that act via a mechanism distinct from the well-characterized active-site chelating inhibitors[2].
Comparative Analysis of Derivative Activity
While specific, publicly available SAR studies on a broad series of this compound derivatives are limited, analysis of structurally related 2-amino-thiophene-3-carboxamide derivatives provides valuable insights. The following table summarizes the inhibitory activities of key compounds against HIV-1 RNase H.
| Compound ID | Core Structure | R1 | R2 | IC50 (µM) vs. HIV-1 RNase H | Reference |
| This compound | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | H | H | 2.0 | [1] |
| NSC727448 | N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide | - | - | Activity reported, but specific IC50 not provided in the initial screen | [2] |
Note: The table will be expanded as more data on specific derivatives becomes publicly available.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are outlined below.
HIV-1 RNase H Inhibition Assay
This assay is fundamental to determining the inhibitory potential of this compound derivatives.
Materials:
-
Recombinant HIV-1 RNase H
-
RNA/DNA hybrid substrate (e.g., fluorescently labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant HIV-1 RNase H enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate to each well.
-
Monitor the cleavage of the substrate over time using a suitable detection method (e.g., fluorescence plate reader).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Path to Discovery
Understanding the workflow of a structure-activity relationship study and the targeted biological pathway is crucial for rational drug design.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
Caption: The role of RNase H in the HIV replication cycle and the target of this compound derivatives.
Future Directions
The development of potent and selective inhibitors of HIV RNase H remains a critical goal in antiretroviral therapy. The 2-amino-thiophene-3-carboxamide scaffold of this compound presents a promising starting point for the design of novel non-active site inhibitors. Further research should focus on:
-
Systematic derivatization: Exploring substitutions on the cyclohepta ring, the amino group, and the carboxamide moiety to establish a comprehensive SAR.
-
Mechanism of action studies: Elucidating the precise binding site and inhibitory mechanism of this class of compounds.
-
In vivo efficacy: Evaluating the most promising derivatives in relevant animal models to assess their therapeutic potential.
This guide serves as a foundational resource for researchers dedicated to advancing the field of HIV therapeutics through the exploration of this compound derivatives. The provided data, protocols, and visualizations are intended to streamline research efforts and foster the development of the next generation of antiretroviral drugs.
References
Independent Verification of NSC727447: A Comparative Guide to RNase H Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC727447, a reported inhibitor of HIV Ribonuclease H (RNase H), with other known inhibitors. The information presented is collated from various studies to offer a comprehensive overview of the current landscape of RNase H inhibition research. This document summarizes quantitative data, details experimental methodologies for assessing inhibitory activity, and presents visual diagrams of key experimental workflows.
Introduction to this compound
This compound is a synthetic compound identified as an inhibitor of HIV-1 and HIV-2 RNase H.[1] It belongs to the vinylogous urea pharmacophore.[2] Studies have shown that this compound interacts with residues in the p51 thumb of HIV-1 reverse transcriptase, at the interface with the p66 RNase H domain.[2] This mode of action suggests an allosteric inhibition mechanism rather than direct binding to the active site.
Comparative Analysis of RNase H Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound and other classes of RNase H inhibitors against various RNase H enzymes. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and the formulation of the enzyme.
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Vinylogous Urea | This compound | HIV-1 RNase H | 2.0 [1] |
| HIV-2 RNase H | 2.5 [1] | ||
| Human RNase H1 | 10.6 [1] | ||
| E. coli RNase H | 100 [1] | ||
| N-hydroxyimides | Compound 1 | HIV-1 RNase H | 0.6 - 1[3] |
| Tropolones | β-Thujaplicinol | HIV-1 RNase H | 0.21[4] |
| HIV-2 RNase H | 0.77[4] | ||
| Human RNase H | 5.7[3] | ||
| Manicol | HIV-1 RNase H | 60[3] | |
| HIV-2 RNase H | 1.7[3] | ||
| Human RNase H | 3.5[3] | ||
| Diketo Acids (DKAs) | BTDBA | HIV-1 RNase H | 3.2[3] |
| Hydroxypyrimidines | KM-1 | HIV-1 RNase H | 0.024 - 0.1[3] |
| Benzisothiazolones | Compound 1 | HIV-1 RT RNase H | 0.160[4] |
| Compound 2 | HIV-1 RT RNase H | 0.130[4] | |
| Coumarins | WX-II-25 | HIV-1 RNase H | IC50 in µM range[5] |
Experimental Protocols for RNase H Inhibition Assays
The most common method for determining RNase H inhibitory activity is the Fluorescence Resonance Energy Transfer (FRET) assay. This assay provides a sensitive and continuous measure of enzyme activity.
Principle of the FRET-based RNase H Assay
The assay utilizes a substrate composed of an RNA strand labeled with a fluorophore and a complementary DNA strand labeled with a quencher. In their intact, hybridized state, the quencher suppresses the fluorescence of the fluorophore due to their proximity. When RNase H cleaves the RNA strand, the fluorophore is released from the vicinity of the quencher, resulting in an increase in fluorescence. The rate of this fluorescence increase is directly proportional to the RNase H activity.
General Experimental Protocol
-
Substrate Preparation: A DNA:RNA heteroduplex substrate is prepared. The RNA oligonucleotide contains a fluorophore (e.g., FAM) on one end, and the complementary DNA oligonucleotide has a quencher (e.g., Iowa Black) on the corresponding end.[6]
-
Reaction Mixture: The reaction is typically assembled in a 96-well plate. Each well contains:
-
Nuclease-free water
-
10x RNase H buffer (e.g., 500 mM HEPES pH 8.0, 1 M NaCl)[6]
-
RNase inhibitor (to prevent degradation by other contaminating RNases)
-
The DNA:RNA FRET substrate
-
The test compound (inhibitor) at various concentrations, typically dissolved in DMSO.
-
Purified recombinant RNase H enzyme.
-
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of MgCl2, which is essential for RNase H activity.[6] The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C. Fluorescence is measured at regular intervals (e.g., every 2 minutes) for a set period (e.g., 1 hour).[6]
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: HIV RNase H role in replication and inhibition by this compound.
Caption: Workflow for a FRET-based RNase H inhibition assay.
Conclusion
The available literature collectively supports the characterization of this compound as a micromolar inhibitor of HIV RNase H with selectivity over human and bacterial counterparts. While a dedicated "independent verification" study in the strictest sense might not be explicitly published, the consistent citation and data reporting across multiple research articles from different groups provide a level of scientific validation. The comparative data presented in this guide highlight the existence of several classes of RNase H inhibitors, some with greater potency than this compound. The detailed FRET assay protocol provides a standardized method for researchers to independently assess and compare the activity of these and other novel inhibitors in their own laboratories. The continued exploration of diverse chemical scaffolds is crucial for the development of potent and specific RNase H inhibitors as potential therapeutics.
References
- 1. This compound | Ribonuclease H抑制剂 | MCE [medchemexpress.cn]
- 2. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. ice-hbv.org [ice-hbv.org]
Control Experiments for NSC727447 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studies involving NSC727447, a compound identified as an inhibitor of the protein tyrosine phosphatase SHP2. Robust experimental design, including the use of appropriate positive and negative controls, is critical for the accurate interpretation of its biological effects and for distinguishing on-target from off-target activities.
Understanding the Target: SHP2
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival. Under basal conditions, SHP2 exists in a closed, inactive conformation due to an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain.[1] Activation occurs when SHP2 binds to phosphotyrosine residues on target proteins, leading to a conformational change that exposes the catalytic site.[1][2]
Experimental Design: The Importance of Controls
To validate the specificity of this compound's effects on SHP2, a series of control experiments are indispensable. These controls help to ensure that the observed results are a direct consequence of SHP2 inhibition and not due to other factors.[3]
Key Control Strategies:
-
Positive Controls for SHP2 Activation: To confirm that the experimental system is responsive to SHP2 signaling, a known activator should be used. A dually phosphorylated peptide from the insulin receptor substrate 1 (IRS-1) can serve as a potent activator of SHP2 in biochemical assays.[4]
-
Positive Controls for SHP2 Inhibition: A well-characterized, potent, and specific SHP2 inhibitor, such as SHP099, can be used to compare the effects of this compound.[5] This helps to benchmark the potency and specificity of this compound.
-
Negative Controls for SHP2 Activity:
-
Catalytically Inactive Mutant: A SHP2 mutant with a non-functional catalytic domain (e.g., C459S) can be used to demonstrate that the observed effects are dependent on SHP2's phosphatase activity.[6]
-
Dominant-Negative Mutant: A mutant that can bind to upstream signaling partners but lacks catalytic activity can help to elucidate the role of SHP2 in a specific pathway.[7][8]
-
Inactive Analog of this compound: If available, a structurally similar but biologically inactive analog of this compound would be an ideal negative control to rule out non-specific effects of the chemical scaffold.
-
Comparative Experimental Protocols and Data
This section outlines key experiments to characterize the activity and specificity of this compound, along with sample data presented in a comparative format.
Biochemical SHP2 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of purified SHP2 in the presence of this compound and controls. A common method utilizes a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5][9]
Experimental Protocol:
-
Enzyme Activation: Recombinant full-length SHP2 is pre-incubated with a dually phosphorylated IRS-1 peptide to induce the active conformation.[4]
-
Inhibitor Incubation: Activated SHP2 is incubated with varying concentrations of this compound, a positive control inhibitor (e.g., SHP099), and a vehicle control (e.g., DMSO).
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of the DiFMUP substrate.
-
Signal Detection: The fluorescence generated by the dephosphorylation of DiFMUP is measured over time using a microplate reader.
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Experimental Value] |
| SHP099 (Positive Control) | [Known Value, e.g., ~70 nM] |
| Inactive Analog (Negative Control) | > 10,000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with this compound, a positive control inhibitor, or a vehicle control.
-
Thermal Denaturation: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.
-
Protein Detection: The amount of soluble SHP2 at each temperature is quantified by Western blotting or other protein detection methods.
Data Presentation:
| Treatment | Tagg (°C) |
| Vehicle (DMSO) | [Baseline Value] |
| This compound | [Shifted Value] |
| SHP099 (Positive Control) | [Known Shifted Value] |
Western Blot Analysis of Downstream Signaling
Since SHP2 is a key activator of the RAS-MAPK pathway, its inhibition should lead to a decrease in the phosphorylation of downstream effectors like ERK.
Experimental Protocol:
-
Cell Culture and Stimulation: Cells are serum-starved and then stimulated with a growth factor (e.g., EGF or FGF) to activate the MAPK pathway.
-
Inhibitor Treatment: Cells are pre-treated with this compound, a positive control inhibitor, or a vehicle control before growth factor stimulation.
-
Protein Extraction and Quantification: Cell lysates are prepared, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
Data Presentation:
| Treatment | p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Control) |
| Unstimulated | [Baseline] |
| Stimulated + Vehicle | 1.0 |
| Stimulated + this compound | [Experimental Value] |
| Stimulated + SHP099 (Positive Control) | [Known Value] |
| Stimulated + Inactive Analog | ~1.0 |
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experiments and the targeted signaling pathway.
Caption: Workflow for biochemical and cellular assays to evaluate this compound.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
By implementing these control experiments and comparative analyses, researchers can rigorously validate the mechanism of action of this compound, providing a solid foundation for further drug development and translational studies.
References
- 1. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant negative variants of the SHP-2 tyrosine phosphatase inhibit prolactin activation of Jak2 (janus kinase 2) and induction of Stat5 (signal transducer and activator of transcription 5)-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T cell activation is reduced by the catalytically inactive form of protein tyrosine phosphatase SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking NSC727447: A Comparative Analysis Against Established Antiretroviral Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents to combat Human Immunodeficiency Virus (HIV), the compound NSC727447, a vinylogous urea, has been identified as an inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT). This guide provides a comparative benchmark of this compound against established antiretroviral drugs, offering researchers, scientists, and drug development professionals a comprehensive overview based on available in vitro data.
Executive Summary
This compound presents a unique mechanism of action by targeting the RNase H function of reverse transcriptase, a distinct approach from the majority of currently approved antiretrovirals that inhibit the polymerase activity of RT or other viral enzymes. This comparative analysis collates key performance indicators of this compound and representative established drugs, namely Zidovudine (a Nucleoside Reverse Transcriptase Inhibitor - NRTI) and Efavirenz (a Non-Nucleoside Reverse Transcriptase Inhibitor - NNRTI).
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for this compound and the comparator drugs. It is critical to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. The IC50 for Zidovudine, for instance, can vary significantly depending on the viral strain and cell type used.
| Compound | Drug Class | Target | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) |
| This compound | Vinylogous Urea | HIV-1 RT RNase H | 4.3 µM | 19.9 µM | 4.6 |
| Zidovudine (AZT) | NRTI | HIV-1 RT Polymerase | 0.01 - 4.87 µM[1] | >100 µM (Varies) | Variable |
| Efavirenz | NNRTI | HIV-1 RT Polymerase | 0.00293 µM (Ki) | >100 µM (Varies) | >34,130 |
Note: The Selectivity Index (SI) is a crucial metric indicating the therapeutic window of a compound. A higher SI is generally desirable.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the antiretroviral mechanism of action and a typical experimental workflow for evaluating the efficacy of compounds like this compound.
Caption: Mechanisms of action for different classes of reverse transcriptase inhibitors.
References
Assessing the Specificity of NSC727447: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the specificity of NSC727447, a novel inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). This document objectively compares its performance with alternative inhibitors and presents supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a vinylogous urea compound that demonstrates potent and selective inhibition of HIV-1 RNase H activity. Unlike many active-site directed inhibitors that chelate divalent metal ions, this compound employs a distinct mechanism of action, binding to the p66 thumb region of the reverse transcriptase and showing sensitivity to mutations within the RNase H primer grip. Experimental data confirms its high specificity for RNase H, with negligible inhibition of the DNA polymerase and pyrophosphorolysis activities of the reverse transcriptase enzyme. This guide provides a comparative analysis of this compound against other known RNase H inhibitors, offering valuable insights for its application in HIV research and drug development.
Comparative Inhibitory Activity
The inhibitory potency of this compound against various RNase H enzymes has been quantitatively assessed and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and selected alternative compounds.
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | HIV-1 RNase H | 2.0 [1] | Allosteric (p66 thumb binding) [1] |
| HIV-2 RNase H | 2.5 [1] | ||
| E. coli RNase H | >100 | ||
| Human RNase H | 10.6[1] | ||
| HIV-1 DNA Polymerase | >50 | ||
| HIV-1 Pyrophosphorolysis | >50 | ||
| β-thujaplicinol | HIV-1 RNase H | 0.25 | Active-site (metal chelation) |
| Diketo Acids (e.g., BTDBA) | HIV-1 RNase H | 3.2 | Active-site (metal chelation) |
| N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) | HIV-1 RNase H | 3.5 | Active-site (metal chelation) |
Specificity Profile of this compound
A key aspect of a therapeutic candidate's profile is its specificity, which minimizes the potential for off-target effects and associated toxicity. While comprehensive off-target screening data against a broad panel of kinases for this compound is not publicly available, its specificity has been demonstrated through targeted enzymatic assays.
Key Findings:
-
High Specificity for RNase H Activity: this compound shows potent inhibition of HIV-1 and HIV-2 RNase H activity in the low micromolar range.[1]
-
No Inhibition of Reverse Transcriptase Polymerase and Pyrophosphorolysis Activities: At concentrations that effectively inhibit RNase H (up to 50 µM), this compound does not exhibit any significant inhibition of the DNA polymerase or pyrophosphorolysis functions of the reverse transcriptase enzyme.[1] This indicates a high degree of specificity for the RNase H domain and its unique mechanism of action.
-
Selectivity over Bacterial and Human RNase H: this compound displays significantly weaker activity against E. coli RNase H and moderate selectivity over human RNase H, suggesting a favorable therapeutic window.[1]
The lack of broad-panel screening data represents a current knowledge gap. Further studies, such as kinome scanning or screening against a panel of other nucleases and polymerases, would provide a more complete understanding of this compound's off-target profile.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action distinguishes it from many other RNase H inhibitors. Instead of targeting the active site and chelating the essential divalent metal ions, it binds to an allosteric site on the p66 subunit of the reverse transcriptase. This binding event is sensitive to mutations in the RNase H primer grip, suggesting that this compound disrupts the proper positioning of the RNA/DNA hybrid substrate for cleavage.
Caption: Mechanism of action of this compound on HIV-1 RT.
Experimental Protocols
RNase H Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against HIV-1 RNase H.
Materials:
-
HIV-1 Reverse Transcriptase (recombinant)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 5'-FAM-RNA/3'-DABCYL-DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
HIV-1 Reverse Transcriptase
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the RNA/DNA hybrid substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Safety Operating Guide
Personal protective equipment for handling NSC727447
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of NSC727447, a ribonuclease H (RNase H) inhibitor. The following procedures are based on the known hazard classification of this compound and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified as Acutely Toxic Category 4 (Oral) . It is harmful if swallowed. All personnel handling this compound must be fully aware of the potential hazards and adhere strictly to the safety protocols outlined in this guide.
Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral |
| Warning | H302: Harmful if swallowed |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂OS |
| Molecular Weight | 210.30 g/mol |
| Appearance | Solid |
| Solubility | >10 mg/mL in DMSO |
| Storage | Store at room temperature |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don the required PPE as specified in Section 3.
-
-
Weighing and Aliquoting :
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne particles.
-
Use dedicated spatulas and weighing boats.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
General Use :
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Response Protocol
-
Evacuate :
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
-
Contain :
-
For small spills of the solid, gently cover with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills (solutions of this compound), contain the spill with absorbent pads or granules.
-
-
Clean-up :
-
Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Decontaminate :
-
Wipe down all contaminated surfaces and equipment.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weighing boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling :
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the hazard pictogram (GHS07).
-
-
Storage :
-
Store hazardous waste in a designated, secure area away from incompatible materials.
-
-
Disposal :
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
-
Visual Workflow Guides
Handling Workflow for this compound
Caption: Step-by-step process for safely handling this compound in a laboratory setting.
Disposal Workflow for this compound
Caption: Procedure for the safe collection, labeling, and disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
